Dusquetide
Description
This compound is a synthetic, 5-amino acid peptide and Innate Defense Regulator (IDR), with immunomodulating, anti-inflammatory, anti-infective and anti-mucositis activities. Upon intravenous administration, this compound binds to the ZZ domain of sequestosome-1, also called p62, and activates regulatory signaling transduction pathways involved in the modulation of the innate immune system, such as those mediated by mitogen-activated protein kinase (MAPK) p38 and CCAAT-enhancer-binding protein. This agent promotes monocyte and macrophage recruitment to, and accelerates healing in damaged and infected tissue; it suppresses inflammation through the regulation of the expression of multiple cytokines. This agent may prevent or decrease chemo- or radiotherapy-induced mucositis as well as other types of infection. p62, an intracellular adaptor protein that functions downstream of certain signaling receptors, plays a key role in the activation of the innate immune system.
an innate defense regulator that targets p62 protein; SGX94 is the acetate salt
Structure
2D Structure
Properties
CAS No. |
931395-42-5 |
|---|---|
Molecular Formula |
C25H47N9O5 |
Molecular Weight |
553.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H47N9O5/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30)/t14-,15-,16-,17-,18-,19?/m0/s1 |
InChI Key |
ZUJBBVJXXYRPFS-OUROWQTJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGX942; SGX942; SGX 942. SGX94; SGX-94; SGX 94; dusquetide; L-arginyl-L-isoleucyl-L-valyl-L-prolyl-L-alaninamide. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dusquetide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dusquetide (also known as SGX942) is a first-in-class Innate Defense Regulator (IDR), a synthetic 5-amino acid peptide (Arg-Ile-Val-Pro-Ala) with a novel mechanism of action.[1][2] It modulates the innate immune response to injury and infection, shifting it from a potentially damaging pro-inflammatory state towards an anti-inflammatory, anti-infective, and tissue-healing response.[3][4][5][6] Unlike traditional anti-inflammatory agents that broadly suppress the immune system, this compound works by targeting a key intracellular signaling hub, the p62/SQSTM1 protein, to recalibrate the innate immune response.[4][7][8] This unique mechanism has been investigated primarily for the treatment of severe oral mucositis (SOM) in head and neck cancer patients undergoing chemoradiation therapy, where it has demonstrated clinically meaningful biological activity.[9][10] This guide provides a detailed examination of the molecular interactions, signaling pathways, and pharmacodynamic effects that constitute this compound's mechanism of action.
Core Mechanism of Action: Targeting the p62/SQSTM1 Signaling Hub
The central mechanism of this compound involves its direct interaction with the intracellular adaptor protein p62, also known as Sequestosome-1 (SQSTM1).[4][5] p62 is a critical node in multiple cellular processes, including inflammation, autophagy, and stress responses.[1][11]
Molecular Target Identification and Binding
Initial preclinical studies identified p62 as the molecular target of this compound.[11] This was confirmed through a series of biochemical and structural biology experiments. This compound penetrates the cell membrane and binds directly to the ZZ domain of p62.[1][11] This interaction is driven by both electrostatic and hydrophobic contacts.[1][11][12] The binding of this compound to the p62 ZZ domain mimics that of other natural ligands, thereby initiating a specific downstream signaling cascade.[1]
Modulation of Downstream Signaling Pathways
Upon binding to p62, this compound does not induce autophagy but instead selectively modulates specific signaling pathways to rebalance the innate immune response.[1][11]
The key downstream events include:
-
Stabilization of the p62-RIP1 Complex: this compound binding modulates and stabilizes the interaction between p62 and Receptor-Interacting Protein 1 (RIP1).[1][11][12] This complex is crucial for mediating inflammatory signals.
-
Activation of the p38 MAPK Pathway: The modulation of the p62-RIP1 complex leads to an increase in the phosphorylation of p38 MAP kinase.[1][11][12] The p38 pathway is involved in cellular responses to stress and inflammation, often leading to anti-inflammatory outcomes.
-
Enhanced C/EBPβ Expression: Downstream of p38 activation, this compound enhances the expression of the transcription factor CCAAT/enhancer-binding protein beta (C/EBPβ).[1][11][12] C/EBPβ plays a role in regulating the expression of genes involved in immune and inflammatory responses.
This selective signaling cascade bypasses the activation of other inflammatory pathways like NF-κB while promoting a response characterized by reduced inflammation and enhanced tissue repair.[1]
Pharmacodynamic Effects
The molecular mechanism of this compound translates into several key pharmacodynamic effects that contribute to its therapeutic potential.
-
Anti-inflammatory Activity: this compound effectively reduces inflammation. For example, it has been shown to inhibit the secretion of the pro-inflammatory cytokine TNFα induced by lipopolysaccharide (LPS).[1] This modulation helps control the damaging aspects of inflammation associated with chemoradiation.[7][13]
-
Anti-infective Properties: While not a direct antibiotic, this compound enhances the host's ability to clear bacterial infections.[3][13][14] It promotes the recruitment of monocytes and macrophages to the site of injury or infection, improving pathogen clearance.[2] This is particularly relevant in oral mucositis, where secondary infections can be a major complication.[7]
-
Tissue Healing and Repair: By shifting the immune response towards resolution and repair, this compound accelerates the healing of damaged tissues.[4][5][7][9] This is a critical component of its efficacy in treating oral mucositis, which is characterized by severe ulceration of the oral mucosa.[8]
-
Anti-Tumor Potential: Ancillary benefits observed in clinical trials and preclinical studies suggest a potential direct anti-tumor effect.[7] In xenograft models using the MCF-7 breast cancer cell line, this compound treatment was associated with a reduction in tumor volume.[4][7] This effect may be related to p62's role in tumorigenesis and autophagy.[4][5][7]
Quantitative Data Summary from Clinical Trials
This compound has been evaluated in Phase 2 and Phase 3 clinical trials for the treatment of severe oral mucositis (SOM) in head and neck cancer patients. The quantitative efficacy data from these studies are summarized below.
Table 1: Phase 2 Clinical Trial Efficacy Data (Study IDR-OM-01)
| Patient Population | Endpoint | Placebo | This compound (1.5 mg/kg) | Reduction | p-value |
|---|---|---|---|---|---|
| Overall (≥55 Gy radiation) | Median Duration of SOM | 18 days | 9 days | 50% | 0.099[3] |
| High-Risk Subgroup | Median Duration of SOM | 30 days | 10 days | 67% | 0.040[3] |
Table 2: Phase 3 Clinical Trial Efficacy Data (DOM-INNATE Study)
| Patient Population | Endpoint | Placebo | This compound (1.5 mg/kg) | Reduction | p-value |
|---|---|---|---|---|---|
| Intent-to-Treat | Median Duration of SOM | 18 days | 8 days | 56% | Not Statistically Significant[9][10] |
| Per-Protocol | Median Duration of SOM | 18 days | 9 days | 50% | 0.049[9][10] |
| Per-Protocol | Incidence of SOM | - | - | 16% (relative to placebo) | -[10] |
Key Experimental Methodologies
The elucidation of this compound's mechanism of action relied on several key experimental techniques.
Workflow for Target Identification and Validation
The identification of p62 as the direct target of this compound followed a systematic workflow involving proteomics and biophysical methods.
Protocol: Immunoprecipitation for p62-RIP1 Complex Analysis
This protocol describes the method used to assess the impact of this compound on the formation of the p62-RIP1 protein complex.[1]
-
Cell Culture and Treatment: HEK293T cells are cultured under standard conditions. Cells are transiently transfected with an expression vector for RIP1. Following expression, cells are treated with a specified concentration of this compound or a vehicle control for a defined period.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Lysates are clarified by centrifugation.
-
Immunoprecipitation: An antibody targeting p62 is added to the cleared cell lysates and incubated for several hours at 4°C with gentle rotation. Protein A/G-agarose beads are then added and incubated for an additional hour to capture the antibody-protein complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies specific for p62 and RIP1 to detect the co-immunoprecipitated proteins. The relative amount of RIP1 pulled down with p62 is quantified to determine the effect of this compound on complex stability.
Protocol: NMR Spectroscopy for Binding Site Mapping
Solution NMR spectroscopy was used to identify the binding site of this compound on the p62 ZZ domain in solution.[1]
-
Protein Expression and Purification: The ZZ domain of human p62 (residues 115-190) is expressed as a recombinant protein in E. coli grown in M9 minimal media supplemented with ¹⁵NH₄Cl to achieve uniform ¹⁵N isotopic labeling. The protein is purified using affinity and size-exclusion chromatography.
-
NMR Sample Preparation: A sample of the purified ¹⁵N-labeled p62 ZZ domain is prepared in a suitable NMR buffer (e.g., 20 mM Tris-HCl pH 7.0, 100 mM NaCl, 5 mM DTT) in 90% H₂O/10% D₂O.
-
NMR Data Acquisition: A series of two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra are acquired at a constant temperature (e.g., 298 K). The first spectrum is of the protein alone. Subsequent spectra are recorded after titrating in increasing molar ratios of this compound.
-
Data Analysis: The spectra are processed and analyzed. The binding of this compound to the p62 ZZ domain causes chemical shift perturbations (CSPs) for specific amino acid residues. By mapping the residues with significant CSPs onto the protein's structure, the binding interface can be precisely identified.
Conclusion
This compound represents a novel therapeutic approach that operates not by immune suppression, but by targeted immunomodulation. Its mechanism of action is centered on its specific binding to the ZZ domain of the intracellular scaffold protein p62/SQSTM1. This interaction triggers a selective signaling cascade involving the stabilization of the p62-RIP1 complex and activation of the p38 MAPK-C/EBPβ axis. The result is a recalibration of the innate immune system, steering it away from excessive inflammation and towards anti-infective and tissue-reparative responses. This detailed molecular understanding provides a strong rationale for its clinical development in conditions characterized by dysregulated innate immunity, such as oral mucositis.
References
- 1. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The All Information Of DRAMP20773 [dramp.cpu-bioinfor.org]
- 3. Soligenix Initiates Pivotal Phase 3 Clinical Trial of SGX942 (this compound) for the Treatment of Oral Mucositis in Head and Neck Cancer Patients [prnewswire.com]
- 4. ir.soligenix.com [ir.soligenix.com]
- 5. ir.soligenix.com [ir.soligenix.com]
- 6. soligenix.com [soligenix.com]
- 7. This compound: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. soligenix.com [soligenix.com]
- 10. targetedonc.com [targetedonc.com]
- 11. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. This compound: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Dusquetide and p62 protein interaction
An In-depth Technical Guide to the Interaction of Dusquetide and the p62 Protein
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a first-in-class innate defense regulator (IDR), a synthetic peptide that modulates the host's innate immune response to inflammation and infection.[1][2] Its mechanism of action involves a direct interaction with the multifunctional scaffold protein p62 (also known as Sequestosome 1 or SQSTM1).[1][2] This technical guide provides a comprehensive overview of the core interaction between this compound and p62, detailing the structural basis of their binding, the downstream signaling consequences, and the experimental methodologies used to elucidate this interaction. Quantitative data is presented for clarity, and key pathways and workflows are visualized to facilitate understanding.
Introduction to this compound and p62
This compound (SGX942): A 5-amino acid synthetic peptide (sequence: RIVPA) that functions by modulating the innate immune system.[3] Unlike traditional anti-inflammatory drugs that often suppress immunity, this compound steers the immune response toward an anti-inflammatory and tissue-healing state without direct antibiotic activity.[1][4] It has been investigated for treating oral mucositis in cancer patients and shows potential for a range of inflammatory and infectious diseases.[1][4]
p62 (SQSTM1): A highly conserved scaffold protein that acts as a central hub in several critical cellular processes.[5][6] p62 is composed of multiple domains that mediate its interaction with various signaling proteins, linking pathways such as NF-κB activation, Keap1-Nrf2 oxidative stress response, and mTORC1 amino acid sensing.[7][8][9] It is also a key selective autophagy receptor, responsible for delivering ubiquitinated cargo to autophagosomes for degradation.[6][10]
The Core Interaction: Binding Mechanism and Structural Basis
The primary molecular target of this compound has been identified as the p62 protein.[5] this compound penetrates the cell membrane to associate with p62 in vivo.[5][11]
Binding Site: this compound specifically binds to the ZZ-type zinc finger (p62ZZ) domain of the p62 protein.[5][11] This interaction is driven by a combination of electrostatic and hydrophobic contacts.[5][11]
Structural Confirmation: The structural basis for this interaction was determined by co-crystallizing the p62ZZ domain with this compound. The resulting complex was resolved to a crystal structure of 2.2 Å resolution .[5] This high-resolution structure provides precise molecular details of the binding interface, confirming the direct interaction and paving the way for the development of this compound analogs.[1][5]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the this compound-p62 interaction and its functional consequences as identified in the cited literature.
| Parameter | Value / Observation | Cell Line / System | Experimental Method | Source |
| Crystal Structure Resolution | 2.2 Å | Co-crystallized p62ZZ and this compound | X-ray Crystallography | [5] |
| Autophagy Induction | No activation of autophagy | MCF10a cells | LC3-tandem flow cytometry | [5] |
| This compound Concentration | 1.67 mM (for autophagy assay) | MCF10a cells | LC3-tandem flow cytometry | [5] |
Signaling Consequences of this compound-p62 Interaction
The binding of this compound to the p62 ZZ domain modulates downstream signaling pathways without activating autophagy.[5][11] This targeted modulation is central to its therapeutic effect.
Key Downstream Effects:
-
Modulation of the p62-RIP1 Complex: The interaction with this compound alters the formation of the p62-RIP1 (Receptor-Interacting Protein 1) complex, a key component in inflammatory signaling.[5][11]
-
Increased p38 Phosphorylation: this compound binding leads to an increase in the phosphorylation of p38 MAP kinase, a critical signaling molecule in the innate immune response.[3][5][11]
-
Enhanced CEBP/B Expression: The expression of CCAAT/enhancer-binding protein beta (CEBP/B) is enhanced, further contributing to the modulation of immune and inflammatory gene expression.[3][5][11]
Signaling Pathway Diagram
Caption: this compound signaling pathway via p62 interaction.
Experimental Protocols
The interaction between this compound and p62 was characterized using several key experimental methodologies.
Target Identification via SILAC-Based Mass Spectrometry
This method identified p62 as a primary binding partner of this compound in an unbiased screen.[5]
Methodology:
-
Cell Culture: Murine leukemic RAW264.7 cells are cultured in two separate media: one containing normal (light) arginine and lysine, and another containing stable isotope-labeled (heavy) arginine and lysine.
-
Lysate Preparation: Cells from both conditions are lysed to extract total protein.
-
Affinity Pulldown: Lysates are incubated with magnetic beads coated with either desthiobiotinylated this compound (experimental) or a desthiobiotin control. The "heavy" lysate is used for the this compound beads and the "light" lysate for the control beads (or vice versa in a label-swap experiment).
-
Elution: Bound proteins are eluted from the beads using free biotin.
-
Sample Preparation: The "heavy" and "light" eluates are combined, digested with trypsin, and prepared for mass spectrometry.
-
LC-MS/MS Analysis: The combined peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Proteins that specifically bind to this compound will show a high heavy/light signal intensity ratio.[5]
Target Identification Workflow Diagram
Caption: Workflow for SILAC-based target identification.
Interaction Validation via Co-Immunoprecipitation
This technique confirmed the direct association between this compound and p62.[5]
Methodology:
-
Cell Transfection: HEK293T cells are transiently transfected with a plasmid expressing FLAG-tagged p62.
-
Lysate Preparation: Transfected cells are lysed to obtain total protein extract containing FLAG-p62.
-
Bead Preparation: Streptavidin-coated beads are incubated with either biotinylated this compound or biocytin (as a negative control).
-
Incubation: The cell lysate is incubated with the prepared beads, allowing the biotinylated compounds to bind streptavidin and interact with cellular proteins.
-
Washing & Elution: The beads are washed to remove non-specific binders, and the bound protein complexes are eluted.
-
Immunoblot Analysis: The eluted samples are run on an SDS-PAGE gel, transferred to a membrane, and immunoblotted using antibodies against the FLAG tag or p62 to detect the presence of the protein. A positive band in the this compound lane and its absence in the control lane confirms the interaction.[5]
Co-Immunoprecipitation Workflow Diagram
Caption: Workflow for Co-IP interaction validation.
Binding Site Mapping via Solution NMR Spectroscopy
Solution Nuclear Magnetic Resonance (NMR) spectroscopy was used to precisely map the binding site of this compound on the p62ZZ domain.[5][12]
Methodology:
-
Protein Expression and Purification: The human p62 ZZ domain (amino acids 115-190) is cloned into a vector (e.g., pGEX 6p-1) with a cleavable tag. The protein is expressed in E. coli in an isotope-labeled medium (containing 15N) and purified.[12]
-
NMR Sample Preparation: A sample of the purified, 15N-labeled p62ZZ protein is prepared in a suitable NMR buffer.
-
HSQC Titration: A series of 1H,15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra are collected. The first spectrum is of the protein alone. Subsequent spectra are recorded after titrating in increasing molar ratios of this compound.[5]
-
Data Analysis: The HSQC spectrum displays a peak for each backbone amide in the protein. As this compound is added, amides at or near the binding interface will experience a chemical environment change, causing their corresponding peaks to shift or broaden. By tracking these chemical shift perturbations, the specific amino acid residues involved in the interaction can be identified and mapped onto the 3D structure of the p62ZZ domain.[5][12]
Conclusion
The interaction between this compound and the ZZ domain of p62 is a well-characterized, structurally defined event that serves as the foundation for the peptide's mechanism of action. By binding to this specific domain, this compound modulates the function of p62 as a signaling hub, leading to increased p38 phosphorylation and an anti-inflammatory, pro-healing immune response, critically without inducing autophagy. The detailed understanding of this interaction, supported by robust experimental data, provides a strong rationale for the continued development of this compound and its analogs as novel therapeutics for a variety of diseases driven by dysregulated inflammation.
References
- 1. ir.soligenix.com [ir.soligenix.com]
- 2. ir.soligenix.com [ir.soligenix.com]
- 3. The All Information Of DRAMP20773 [dramp.cpu-bioinfor.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p62-sqstm1-functions-as-a-signaling-hub-and-an-autophagy-adaptor - Ask this paper | Bohrium [bohrium.com]
- 7. The Pathways Underlying the Multiple Roles of p62 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Selective Autophagy Receptor p62/SQSTM1, a Pivotal Player in Stress and Aging [frontiersin.org]
- 10. p62 at the interface of autophagy, oxidative stress signaling, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to identify drug-binding sites in proteins using solution NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Dusquetide: A Technical Whitepaper on a Novel Innate Defense Regulator
Introduction
Dusquetide, also known by its investigational name SGX942, is a first-in-class synthetic peptide that functions as an Innate Defense Regulator (IDR).[1] Developed by Soligenix, Inc., this five-amino-acid peptide has been primarily investigated for its therapeutic potential in mitigating severe oral mucositis (SOM), a debilitating side effect of chemotherapy and radiation therapy in cancer patients.[1][2] Beyond oral mucositis, its unique mechanism of action suggests broader applications in various inflammatory, infectious, and oncology indications.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Core Concept
This compound emerged from research into innate immunity and the body's first line of defense against pathogens and tissue injury. It belongs to a novel class of compounds called Innate Defense Regulators (IDRs), which are designed to modulate the innate immune response.[4] Unlike traditional anti-inflammatory agents that often suppress the immune system, this compound and other IDRs aim to recalibrate the immune response, dampening excessive inflammation while enhancing tissue healing and anti-infective activities.[1][4] The effect of this compound on the innate immune response is rapid, occurring within 30 minutes, and can last for up to five days.[4][5]
Mechanism of Action: Targeting the p62/SQSTM1 Signaling Hub
The therapeutic effects of this compound are mediated through its interaction with the intracellular protein sequestosome-1 (SQSTM1), also known as p62.[1][6] p62 is a critical scaffold protein involved in multiple cellular processes, including autophagy and inflammation.[1][7] this compound specifically binds to the ZZ domain of p62.[7] This interaction is driven by both electrostatic and hydrophobic contacts.[7]
Upon binding to p62, this compound modulates downstream signaling pathways. It has been shown to stabilize the p62-RIP1 complex, leading to an increase in p38 MAP kinase phosphorylation and enhanced expression of the transcription factor C/EBPβ.[7][8] Notably, this modulation of the innate immune response occurs without activating the autophagy pathway.[7] By altering the balance of these signaling pathways, this compound shifts the innate immune response from a pro-inflammatory state to one that favors anti-inflammatory processes and tissue repair.[6]
Preclinical Development
This compound has undergone extensive preclinical evaluation in various animal models, demonstrating its efficacy and safety profile across a range of conditions.
Animal Models of Oral Mucositis
In both mouse and hamster models of chemotherapy- and radiation-induced oral mucositis, this compound demonstrated a significant reduction in the duration of the condition, by approximately 50%.[2][9] These promising preclinical results provided a strong rationale for advancing this compound into clinical trials for this indication.
Anti-Infective and Anti-Inflammatory Models
Preclinical studies have also highlighted this compound's broad-spectrum, anti-infective properties. It has shown efficacy in models of infection caused by both Gram-negative and Gram-positive bacteria, including melioidosis.[3][10] Furthermore, its anti-inflammatory effects have been demonstrated in models of colitis and macrophage activation syndrome.[3][11]
Oncology Models
Intriguingly, this compound has also exhibited potential anti-tumor activity. In in vitro and in vivo xenograft studies using the MCF-7 breast cancer cell line, this compound was effective as a standalone treatment and in combination with radiation, chemotherapy (paclitaxel), and targeted therapy (trastuzumab), leading to reduced tumor size and enhanced survival.[3][12]
Clinical Development
The clinical development of this compound has primarily focused on its use in treating oral mucositis in head and neck cancer patients. It has progressed through Phase 1, 2, and 3 clinical trials.
Phase 1 Studies
A Phase 1 clinical study involving 84 healthy volunteers established the safety and tolerability of this compound.[5][13]
Phase 2 Clinical Trial (IDR-OM-01)
A Phase 2, randomized, placebo-controlled clinical study was conducted in 111 head and neck cancer patients undergoing chemoradiation therapy.[5][13] The key findings from this study were:
-
Efficacy: At a dose of 1.5 mg/kg, this compound demonstrated a 50% reduction in the median duration of severe oral mucositis compared to placebo (from 18 days to 9 days, p=0.099).[10][13] In a high-risk subpopulation, the reduction was even more pronounced at 67% (from 30 days to 10 days, p=0.04).[10]
-
Ancillary Benefits: The study also observed ancillary benefits, including an increase in tumor resolution and improved survival rates at the 12-month follow-up.[5][14] The 12-month survival rate was 93% in the this compound 1.5 mg/kg group compared to approximately 80% in the placebo group.[13][14]
-
Safety: The drug was found to be safe and well-tolerated, with no drug-related toxicities identified.[6][13]
Phase 3 Clinical Trial (DOM-INNATE)
A pivotal Phase 3 study, known as the DOM-INNATE trial, was conducted to confirm the efficacy and safety of this compound for the treatment of SOM in head and neck cancer patients.[5] This multinational, randomized, placebo-controlled trial enrolled 268 patients.[5][15]
The primary endpoint was the median duration of SOM. While this compound showed a clinically meaningful 56% reduction in the median duration of SOM from 18 days in the placebo group to 8 days in the treatment group, this result did not achieve statistical significance (p ≤ 0.05).[5][15]
However, in the per-protocol population, there was a statistically significant 50% reduction in the duration of SOM, from 18 days to 9 days (p=0.049).[5][16] The incidence of SOM was also reduced by 16% in the per-protocol population in the this compound group compared to placebo.[16]
Quantitative Data Summary
Preclinical Efficacy
| Animal Model | Efficacy Endpoint | Result |
| Mouse and Hamster Oral Mucositis | Reduction in duration of oral mucositis | ~50% reduction[2][9] |
| MCF-7 Breast Cancer Xenograft | Tumor size (standalone treatment) | p < 0.01[3] |
| MCF-7 Breast Cancer Xenograft | Survival (in conjunction with radiation vs. radiation only) | p < 0.05[3] |
| MCF-7 Breast Cancer Xenograft | Tumor size (in conjunction with trastuzumab vs. placebo) | p < 0.001[3] |
Clinical Trial Efficacy: Oral Mucositis
| Trial Phase | Patient Population | Treatment Group | Placebo Group | Efficacy Outcome | p-value |
| Phase 2 | Head and Neck Cancer | 9 days | 18 days | 50% reduction in median duration of SOM[10][13] | 0.099 |
| Phase 2 (High Risk) | Head and Neck Cancer | 10 days | 30 days | 67% reduction in median duration of SOM[10] | 0.04 |
| Phase 3 (ITT) | Head and Neck Cancer | 8 days | 18 days | 56% reduction in median duration of SOM[5][15] | Not statistically significant |
| Phase 3 (Per-Protocol) | Head and Neck Cancer | 9 days | 18 days | 50% reduction in median duration of SOM[5][16] | 0.049 |
Experimental Protocols and Methodologies
While detailed, step-by-step protocols are proprietary, the methodologies employed in the key studies of this compound can be summarized as follows:
In Vitro Studies (Mechanism of Action)
-
Binding Assays: To determine the interaction between this compound and p62, techniques such as solution NMR spectroscopy were likely used to identify the binding sites.[17]
-
Cell-Based Assays: Murine monocyte/macrophage cell lines (e.g., RAW 264.7) and human cell lines (e.g., HEK293T) were utilized.[8][18]
-
Immunoprecipitation and Western Blotting: These techniques were used to assess the formation of protein complexes (e.g., p62-RIP1) and the phosphorylation status of signaling proteins like p38 MAPK.[8]
-
Gene Expression Analysis: Methods such as RT-PCR or RNA sequencing were likely employed to measure the expression of target genes like C/EBPβ.[7]
Preclinical Animal Models
-
Oral Mucositis Induction: Standard protocols for inducing oral mucositis in animals, such as fractionated radiation to the head and neck region with or without co-administration of chemotherapy (e.g., 5-Fluorouracil), were likely followed.[2]
-
Treatment Administration: this compound was administered systemically, for example, via intravenous injection.[19]
-
Efficacy Assessment: The severity and duration of oral mucositis were scored daily using established grading systems.
-
Xenograft Tumor Models: Human cancer cells (e.g., MCF-7) were implanted into immunocompromised mice.[3] Tumor growth was monitored over time, and survival was recorded.[3][19]
Clinical Trials
-
Study Design: The clinical trials were typically randomized, double-blind, and placebo-controlled.[5][13]
-
Patient Population: Patients with squamous cell carcinoma of the oral cavity and oropharynx scheduled to receive chemoradiation were enrolled.[15]
-
Intervention: this compound (SGX942) was administered as a brief intravenous infusion, typically twice a week during and for a short period after chemoradiation.[4][5]
-
Efficacy Endpoints: The primary endpoint was the duration of severe oral mucositis, as assessed using the World Health Organization (WHO) grading scale.[15] Other secondary endpoints included the incidence of SOM, infection rates, tumor resolution, and overall survival.[5][13]
Future Directions and Potential Applications
Despite the pivotal Phase 3 trial not meeting its primary endpoint with statistical significance in the intent-to-treat population, the consistent biological activity observed across preclinical and clinical studies suggests that this compound remains a promising therapeutic candidate. Further analysis of the Phase 3 data, particularly in specific patient subsets, may provide a clearer path forward for its development in oral mucositis.[15]
The unique mechanism of action of this compound opens up possibilities for its use in a variety of other conditions characterized by dysregulated innate immune responses. These include:
-
Other Mucositides: Its efficacy is expected to extend to mucositis in other parts of the gastrointestinal tract.[4]
-
Infectious Diseases: this compound's ability to enhance the body's anti-infective response makes it a potential adjunct therapy to antibiotics, particularly in the context of antibiotic resistance.[1]
-
Inflammatory Conditions: Preclinical data supports its investigation in conditions like inflammatory bowel disease.[1]
-
Oncology: The direct anti-tumor effects observed in preclinical models warrant further investigation of this compound as a potential anti-cancer agent, either alone or in combination with other therapies.[3]
-
Behçet's Disease: A Phase 2a pilot trial is underway to evaluate this compound (as SGX945) for the treatment of oral and genital ulcers associated with Behçet's Disease.[11][20]
Conclusion
This compound represents a significant advancement in the field of immunomodulatory therapies. Its novel mechanism of action, centered on the modulation of the p62 signaling hub, provides a unique approach to treating conditions driven by innate immune dysfunction. While the journey to regulatory approval for oral mucositis has faced challenges, the wealth of preclinical and clinical data underscores its biological activity and therapeutic potential. Further research and clinical investigation are warranted to fully elucidate the therapeutic applications of this promising Innate Defense Regulator.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.soligenix.com [ir.soligenix.com]
- 4. soligenix.com [soligenix.com]
- 5. soligenix.com [soligenix.com]
- 6. This compound: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Soligenix Initiates Pivotal Phase 3 Clinical Trial of SGX942 (this compound) for the Treatment of Oral Mucositis in Head and Neck Cancer Patients [prnewswire.com]
- 11. ir.soligenix.com [ir.soligenix.com]
- 12. This compound Demonstrates Positive Anti-tumor Efficacy in Multiple Nonclinical Animal Studies [prnewswire.com]
- 13. ir.soligenix.com [ir.soligenix.com]
- 14. Soligenix reports positive long-term follow-up results from its Phase 2 clinical trial of SGX942 - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. targetedonc.com [targetedonc.com]
- 16. biospace.com [biospace.com]
- 17. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. Mechanisms of the Innate Defense Regulator Peptide-1002 Anti-Inflammatory Activity in a Sterile Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to Innate Defense Regulators as a Novel Therapeutic Class
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The rise of antibiotic resistance and the complexities of inflammatory diseases have created an urgent need for novel therapeutic strategies. Innate defense regulators (IDRs) represent a promising new class of therapeutics that function by modulating the host's innate immune system. Unlike traditional antibiotics that directly target pathogens, IDRs enhance the body's natural ability to combat infections and resolve inflammation. This whitepaper provides a comprehensive technical overview of IDRs, focusing on their mechanisms of action, key signaling pathways, preclinical data, and the experimental protocols used for their evaluation. The synthetic peptide IDR-1018 is highlighted as a case study to illustrate the therapeutic potential of this innovative approach.
Introduction to Innate Defense Regulators
The innate immune system is the body's first line of defense against pathogens and tissue damage.[1] It relies on pattern recognition receptors (PRRs) to detect conserved molecular structures associated with microbes (pathogen-associated molecular patterns, or PAMPs) and cellular stress (damage-associated molecular patterns, or DAMPs).[2] Activation of PRRs triggers signaling cascades that lead to the production of cytokines, chemokines, and other effector molecules that orchestrate an inflammatory response to clear the threat and initiate tissue repair.
Innate defense regulators are molecules, often synthetic peptides derived from naturally occurring host defense peptides (HDPs), that are designed to modulate these innate immune responses.[3][4] Their therapeutic utility lies in their ability to selectively enhance protective immune responses, such as pathogen clearance and wound healing, while dampening potentially harmful hyperinflammatory responses.[3][4] This immunomodulatory approach offers several advantages, including a lower likelihood of inducing microbial resistance compared to conventional antibiotics.[5]
Core Mechanisms of Action and Signaling Pathways
IDRs exert their effects by interacting with and modulating the key signaling pathways of the innate immune system. The primary targets are the families of PRRs, including Toll-like receptors (TLRs), NOD-like receptors (NLRs), and RIG-I-like receptors (RLRs).
Toll-like Receptor (TLR) Signaling
TLRs are transmembrane proteins that recognize a wide range of PAMPs at the cell surface or within endosomes.[6][7] Upon ligand binding, TLRs dimerize and recruit adaptor proteins, primarily MyD88 (myeloid differentiation primary response 88) and TRIF (TIR-domain-containing adapter-inducing interferon-β), initiating downstream signaling.[6][8] This cascade activates transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors), leading to the expression of pro-inflammatory cytokines, chemokines, and type I interferons.[6]
NOD-like Receptor (NLR) Signaling
NLRs are cytosolic sensors that detect intracellular PAMPs, such as bacterial peptidoglycan fragments, and DAMPs.[2][9] The best-characterized NLRs, NOD1 and NOD2, recognize specific bacterial motifs and, upon activation, recruit the kinase RIPK2.[2][9][10] This interaction leads to the activation of the NF-κB and MAPK pathways, culminating in an inflammatory response.[10][11] Another subset of NLRs, such as NLRP3, forms large multiprotein complexes called inflammasomes, which activate caspase-1, leading to the maturation and secretion of the potent pro-inflammatory cytokines IL-1β and IL-18.[10][12]
RIG-I-like Receptor (RLR) Signaling
RLRs, including RIG-I and MDA5, are cytosolic sensors of viral RNA.[13][14] Upon binding to viral RNA, RLRs undergo a conformational change that allows them to interact with the mitochondrial antiviral-signaling protein (MAVS).[14][15] MAVS then acts as a scaffold to assemble a signaling complex that includes TRAF ubiquitin ligases and the kinases TBK1 and IKKε.[15][16] This complex ultimately leads to the phosphorylation and activation of IRF3 and IRF7, which drive the production of type I interferons, a critical component of the antiviral response.[15][17]
Preclinical Data Summary: A Case Study of IDR-1018
IDR-1018 is a synthetic 12-amino-acid peptide derived from bactenecin, a bovine HDP.[4] It has been extensively studied for its immunomodulatory, anti-infective, and wound-healing properties.[3][4]
Quantitative In Vitro Data
The following tables summarize the key in vitro activities of IDR-1018.
Table 1: Immunomodulatory Activity of IDR-1018 on Macrophages
| Assay | Cell Type | Stimulus | IDR-1018 Concentration | Outcome | Reference |
| Chemokine Induction | Human PBMCs | None | - | >50-fold increase in MCP-1 vs. parent peptide | [3] |
| Chemokine Induction | Murine Macrophages | None | 70–200 µg/mL | Dose-dependent induction of MCP-1 | [5] |
| Cytokine Suppression | Murine Macrophages | LPS | Not specified | Significant reduction in TNF-α, IL-1β, IL-6, IL-12 | [18][19] |
| Cytokine Suppression | Human Macrophages | LPS | 65 µM | Dose-dependent decrease in TNF-α and IL-10 | [20][21] |
Table 2: Antimicrobial and Cytotoxicity Profile of IDR-1018
| Assay | Target | IDR-1018 Concentration | Outcome | Reference |
| Minimum Inhibitory Concentration (MIC) | MRSA USA300 | 16 µg/mL | Inhibition of bacterial growth | [20] |
| Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv | 16 µg/mL | Inhibition of bacterial growth | [22] |
| Cytotoxicity | Human Keratinocytes & Fibroblasts | Up to 200 µg/mL | Significantly less cytotoxic than LL-37 | [23] |
| Cytotoxicity | Murine Macrophages | Up to 128 µg/mL | No cytotoxic effect observed | [19] |
Quantitative In Vivo Data
IDR-1018 has demonstrated efficacy in various animal models of infection and wound healing.
Table 3: In Vivo Efficacy of IDR-1018 in Infection Models
| Model | Pathogen | Treatment Regimen | Key Findings | Reference |
| Murine Implant Infection | S. aureus | Intraperitoneal injection | 2.6-fold decrease in bacterial bioburden; 40% increase in macrophage recruitment; 60% reduction in TNF-α | [5][24] |
| Murine Candidemia | C. albicans | 10 mg/kg daily, intraperitoneal | 50% survival at day 8 (vs. 0% in control) | [19] |
| Murine Tuberculosis | M. tuberculosis | Intratracheal instillation | Significant decrease in lung bacillary loads | [22] |
Table 4: In Vivo Efficacy of IDR-1018 in Wound Healing Models
| Model | Wound Type | Treatment Regimen | Key Findings | Reference |
| Murine Full-Thickness Wound | Excisional | 200 µg/mL, topical, every 48h | 14-28% smaller wound area vs. control (days 2-8) | [23][25][26] |
| Porcine Infected Wound | S. aureus infected | 200 µg/mL, topical, every 48h | 60-104% greater re-epithelialization vs. lower dose | [23][26][27] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of IDRs like IDR-1018.
In Vitro Immunomodulatory Assays
Protocol: Macrophage Stimulation and Cytokine Analysis
-
Macrophage Isolation and Culture:
-
Isolate bone marrow cells from the femurs and tibias of mice.[28]
-
Culture cells in DMEM supplemented with 10% FBS and M-CSF to differentiate them into bone marrow-derived macrophages (BMDMs).[28]
-
Seed BMDMs in 96-well plates at a density of 0.1 million cells per well and allow them to adhere.[15][19]
-
-
Cell Stimulation:
-
Prepare stock solutions of IDR peptides in a suitable vehicle (e.g., sterile water or PBS).
-
For chemokine induction, add serial dilutions of the IDR peptide to the cells.
-
For anti-inflammatory activity, pre-incubate cells with the IDR peptide for a specified time (e.g., 1 hour) before adding a PAMP stimulus like LPS (e.g., 100 ng/mL).[20][21]
-
Incubate the plates for a specified duration (e.g., 4 hours for TNF-α, 24 hours for other cytokines) at 37°C in 5% CO₂.[19][29]
-
-
Cytokine Quantification (ELISA):
-
After incubation, centrifuge the plates and carefully collect the culture supernatants.[15]
-
Quantify the concentration of specific cytokines (e.g., MCP-1, TNF-α, IL-6, IL-10) in the supernatants using commercially available sandwich ELISA kits, following the manufacturer's instructions.[15][17][22][30]
-
Briefly, coat a 96-well plate with a capture antibody, block the plate, add standards and samples, followed by a biotinylated detection antibody, and then a streptavidin-HRP conjugate.[22][30]
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction. Read the absorbance at 450 nm using a microplate reader.[15][22]
-
Calculate cytokine concentrations by interpolating from the standard curve.
-
In Vivo Infection and Wound Healing Models
References
- 1. niaid.nih.gov [niaid.nih.gov]
- 2. A Mouse Model to Assess Innate Immune Response to Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. A Murine Skin Wound Infection Model to Study the Immune Response against a Bacterial Pathogen [app.jove.com]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Porcine Ischemic Wound-Healing Model for Preclinical Testing of Degradable Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Murine model of invasive candidiasis [bio-protocol.org]
- 11. doaj.org [doaj.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine model for disseminated Candidiasis [bio-protocol.org]
- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 16. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 17. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 18. In vitro and in vivo toxicity assessment of the senotherapeutic Peptide 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthetic Cationic Peptide IDR-1018 Modulates Human Macrophage Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibacterial and anti-inflammatory properties of host defense peptides against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. Murine Models for Staphylococcal Infection. | Skaar Lab [vumc.org]
- 24. Evaluation of biocompatibility and cytotoxicity using keratinocyte and fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Use of human keratinocyte and fibroblast cultures for toxicity studies of topically applied compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubcompare.ai [pubcompare.ai]
- 28. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. sinogeneclon.com [sinogeneclon.com]
- 30. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dusquetide: A Technical Overview of Preliminary In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dusquetide is a novel, synthetic, short peptide classified as an Innate Defense Regulator (IDR).[1][2] It modulates the body's innate immune response to injury and infection, steering it towards an anti-inflammatory, anti-infective, and tissue-healing state.[1][2] Unlike traditional antibiotics, this compound does not have direct antibiotic activity. Instead, it enhances the host's innate immune system, increasing survival after infections with a wide range of Gram-negative and Gram-positive pathogens and accelerating the resolution of tissue damage.[1][2] This document provides a technical guide to the preliminary in vitro studies of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways.
Core Mechanism of Action: Targeting p62
In vitro studies have identified the scaffold protein p62 (also known as Sequestosome-1 or SQSTM1) as the primary intracellular target of this compound.[1][2][3][4][5][6] this compound penetrates the cell membrane and binds to the ZZ domain of p62.[3][6] This interaction is a critical event that initiates a cascade of downstream signaling events, modulating the innate immune response.[3][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies of this compound.
| Cell Line/Model | Experiment | Key Finding | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDM) | C/EBPβ Expression | This compound enhances C/EBPβ expression. | [3] |
| RAW 264.7 NF-κB Reporter Cells | NF-κB Activity Assay | This compound does not activate the NF-κB pathway.[3] | [3] |
| Human A549 Epithelial Cells | C/EBPβ Expression (ELISA) | Transient increase in C/EBPβ expression upon this compound treatment. | [3] |
| MCF10a Cells | Cell Proliferation Assay | This compound does not affect cell proliferation. | [3] |
| HeLa and HepG2 Cells | Apoptosis Assay (TRAIL or SuperFas induced) | This compound does not rescue or enhance apoptosis. | [3] |
| Mouse Bone Marrow-Derived Macrophages (BMDM) | Autophagy Assay (Flow Cytometry) | This compound treatment results in no significant change in autophagy in basal conditions. | [3] |
| Mouse Bone Marrow-Derived Macrophages (BMDM) | TNFα Secretion Assay (LPS-induced) | This compound treatment inhibits LPS-induced TNFα secretion. | [3] |
Key In Vitro Experimental Protocols
Cellular Localization of this compound via Fluorescence Microscopy
-
Objective: To visualize the penetration and accumulation of this compound within cells.
-
Cell Line: RAW264.7 cells.
-
Methodology:
-
RAW264.7 cells were treated with this compound.
-
Cells were then fixed and permeabilized.
-
Cells were incubated with in-house generated anti-Dusquetide antibodies.
-
A secondary fluorescently labeled antibody was used for detection.
-
Cellular localization was visualized using fluorescence microscopy. An increase in the fluorescent signal within treated cells compared to untreated controls indicates that this compound penetrates the cell membrane and accumulates in the cells.[3]
-
Co-Immunoprecipitation of p62-RIP1 Complex
-
Objective: To determine the effect of this compound on the formation of the p62-RIP1 protein complex.
-
Methodology:
-
Cells were treated with or without this compound.
-
Cells were lysed to release cellular proteins.
-
The protein lysate was incubated with an antibody specific for p62.
-
Protein A/G beads were added to pull down the p62 antibody and any bound proteins.
-
The immunoprecipitated complex was washed to remove non-specific binders.
-
The proteins in the complex were separated by SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane was probed with an antibody against RIP1 to detect its presence in the p62 complex. Stabilization of the p62-RIP1 complex by this compound was observed.[3]
-
Analysis of Downstream Signaling: p38 Phosphorylation and C/EBPβ Expression
-
Objective: To investigate the effect of this compound on key downstream signaling molecules.
-
Methodology:
-
Relevant cell lines (e.g., mouse BMDM, human A549 epithelial cells) were treated with this compound for various time points.
-
For analysis of p38 phosphorylation, cell lysates were collected and subjected to Western blotting using an antibody specific for phosphorylated p38 (p-p38). An increase in the p-p38 signal indicates activation of the p38 MAP kinase pathway.[3][6][7]
-
For analysis of C/EBPβ expression, either cell lysates were analyzed by Western blot with an anti-C/EBPβ antibody, or an ELISA was performed on cell extracts to quantify C/EBPβ protein levels. An increase in C/EBPβ expression was observed following this compound treatment.[3][6][7]
-
NF-κB Activity Assay
-
Objective: To determine if this compound activates the NF-κB signaling pathway.
-
Cell Line: RAW 264.7 cells stably expressing an NF-κB reporter construct.
-
Methodology:
-
The reporter cells were treated with LPS (a known NF-κB activator), CpG (another TLR agonist), or this compound.
-
NF-κB activity was measured by quantifying the expression of the reporter gene (e.g., luciferase or β-galactosidase).
-
Unlike LPS and CpG, this compound was found to not activate the NF-κB pathway.[3]
-
Autophagy and Apoptosis Assays
-
Objective: To assess the impact of this compound on autophagy and apoptosis.
-
Methodology:
-
Autophagy: Autolysosome formation was measured by ratiometric flow cytometry in cells expressing a tandem fluorescent-tagged LC3 (e.g., mCherry-GFP-LC3). A change in the ratio of the two fluorescent signals indicates changes in autophagic flux. This compound treatment did not result in a significant change in autophagy under basal conditions.[3]
-
Apoptosis: Apoptosis was induced in cell lines such as HeLa and HepG2 using TRAIL or SuperFas. The effect of this compound on the rate of apoptosis was then measured, likely by methods such as Annexin V/Propidium Iodide staining and flow cytometry. This compound did not rescue or enhance induced apoptosis.[3]
-
Signaling Pathways and Experimental Workflows
Caption: this compound's interaction with the p62-RIP1 complex and downstream signaling.
Caption: Workflow for Co-Immunoprecipitation of the p62-RIP1 complex.
Conclusion
The preliminary in vitro studies of this compound have elucidated a unique mechanism of action centered on its interaction with the p62 scaffold protein. This interaction selectively modulates downstream signaling pathways, leading to an anti-inflammatory response characterized by the inhibition of pro-inflammatory cytokines like TNFα, without activating the NF-κB pathway or inducing autophagy.[3] Furthermore, this compound has been shown to be non-toxic to cells, as it does not affect cell proliferation or apoptosis.[3] These findings provide a strong molecular basis for the observed anti-inflammatory, anti-infective, and tissue-healing properties of this compound and support its ongoing development for various clinical indications, including oral mucositis and potentially as an anti-cancer agent.[1][2][5][8]
References
- 1. Key Binding Characteristics of this compound to Important Intracellular Protein Identified [prnewswire.com]
- 2. ir.soligenix.com [ir.soligenix.com]
- 3. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.soligenix.com [ir.soligenix.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. This compound: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Dusquetide's Modulation of Cytokine Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dusquetide is a novel synthetic peptide classified as an Innate Defense Regulator (IDR). It has demonstrated a unique mechanism of action that modulates the body's innate immune response to inflammation and infection. By targeting a key intracellular signaling hub, this compound recalibrates the immune response, shifting it from a pro-inflammatory state towards an anti-inflammatory and tissue-healing phenotype. This technical guide provides an in-depth analysis of this compound's effect on cytokine expression, detailing its molecular mechanism, summarizing key quantitative data, outlining experimental methodologies, and visualizing the involved signaling pathways.
Core Mechanism of Action
This compound functions by binding to the ZZ domain of the intracellular scaffold protein p62, also known as sequestosome-1 (SQSTM1).[1][2][3] p62 is a critical node in multiple cellular signaling networks, including those governing inflammation and autophagy.[2][3] The binding of this compound to p62 modulates the formation of the p62-RIP1 (Receptor-Interacting Protein 1) complex.[1][2] This interaction selectively alters downstream signaling pathways, leading to a nuanced regulation of the innate immune response without activating autophagy.[1][2] Specifically, this compound's action results in the increased phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and enhanced expression of the transcription factor CCAAT-enhancer binding protein-β (C/EBPβ), while bypassing the activation of the pro-inflammatory NF-κB pathway.[1] This targeted modulation is central to its anti-inflammatory effects.[1][3]
Quantitative Data on Cytokine and Signaling Modulation
The immunomodulatory effects of this compound have been quantified in various preclinical models. The data highlights a consistent pattern of reduced pro-inflammatory cytokine secretion and activation of pathways associated with inflammation resolution.
| Parameter | Cell/Animal Model | Treatment/Stimulus | Observed Effect | Reference |
| p38 MAPK Phosphorylation | RAW264.7 cells | This compound (60 min) | ~50% increase vs. control | [1] |
| C/EBPβ Expression | Mouse & Human BMDMs | This compound | ~4-fold increase | [1] |
| C/EBPβ Expression | A549 (human epithelial) | This compound | Substantial increase | [1] |
| NF-κB Activity | RAW 264-NFκB stable cells | This compound | No change | [1] |
| TNF-α Secretion | Murine BMDMs | LPS + this compound | Inhibition of LPS-induced secretion | [1] |
| IL-6 Levels | In vivo models | Not specified | Significant reduction | [4] |
| IL-12 Levels | Mouse model of MAS | CpG + this compound | Decrease vs. CpG alone | [5] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound initiates a specific signaling cascade upon entering the cell and binding to p62. This pathway selectively promotes anti-inflammatory and tissue-reparative responses while dampening pro-inflammatory signals.
Caption: this compound's intracellular signaling cascade.
Experimental Workflow for Cytokine Analysis
The following diagram illustrates a typical workflow for assessing the impact of this compound on cytokine expression in vitro.
Caption: Workflow for in vitro analysis of this compound.
Detailed Experimental Protocols
The following protocols are based on methodologies described in studies evaluating this compound's mechanism.[1]
Cell Culture and Treatment
-
Cell Lines: Murine bone marrow-derived macrophages (BMDMs), RAW264.7 macrophages, and A549 human epithelial cells were used.[1]
-
Culture Conditions: Cells were cultured in appropriate media and conditions as per standard cell culture practice.
-
Stimulation: For inflammatory challenge, cells like BMDMs were stimulated with Lipopolysaccharide (LPS) at concentrations such as 100 ng/mL.[1]
-
This compound Treatment: this compound was added to cell cultures at varying concentrations and for different time points (e.g., 60 minutes for phosphorylation studies) to assess its effects.[1]
p38 MAPK Phosphorylation Assay
-
Objective: To quantify the activation of the p38 MAPK pathway.
-
Method: A colorimetric cell-based ELISA was employed.[1]
-
Cell Plating: Cells were seeded in 96-well plates and treated as described above.
-
Lysis: After treatment, cells were washed with PBS and lysed on ice in a buffer containing 40 mM Tris-HCl, 500 mM NaCl, 0.1% NP-40, and a cocktail of phosphatase and protease inhibitors.[1]
-
Immunodetection: Lysates were incubated with primary antibodies specific for either phosphorylated p38 or total p38.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection.
-
Signal Development: A colorimetric substrate was added, and the reaction was stopped. Absorbance was measured at 450 nm.[1]
-
Normalization: Cell density in each well was determined by Crystal Violet staining to normalize the phosphorylation signal.[1]
-
TNF-α Secretion Assay
-
Objective: To measure the secretion of the pro-inflammatory cytokine TNF-α into the cell culture medium.
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection: Culture supernatants were collected from cell treatment groups.
-
ELISA Procedure: A standard sandwich ELISA protocol was followed using a commercial kit specific for murine TNF-α.
-
Quantification: The concentration of TNF-α was determined by comparing the sample absorbance to a standard curve of recombinant TNF-α. Experiments were conducted in triplicate to ensure reliability.[1]
-
Transcription Factor Expression Analysis (C/EBPβ)
-
Objective: To measure the expression of the transcription factor C/EBPβ.
-
Method: ELISA-based transcription factor array.[1]
-
Cell Lysis: Human or mouse BMDMs were treated with this compound, and cell lysates were prepared.[1]
-
Assay: The lysates were analyzed using a transcription factor array kit to measure the expression levels of C/EBPβ.[1]
-
Data Presentation: Results were presented as the fold change or percent activity over media-treated control cells.[1]
-
Conclusion
This compound represents a targeted approach to immunomodulation. Its mechanism, centered on the p62-p38 MAPK-C/EBPβ axis, allows it to selectively suppress key pro-inflammatory cytokines like TNF-α and IL-6 while avoiding broad immunosuppression associated with NF-κB inhibition.[1][4] The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug developers interested in the therapeutic potential of Innate Defense Regulators. The ability of this compound to promote a more balanced, anti-inflammatory, and pro-resolving immune state underscores its potential for treating a range of conditions driven by dysregulated inflammation.[3][6][7]
References
- 1. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.soligenix.com [ir.soligenix.com]
- 4. This compound: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soligenix.com [soligenix.com]
- 6. This compound: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Dusquetide in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dusquetide (also known as SGX942) is a first-in-class synthetic peptide that functions as an Innate Defense Regulator (IDR).[1][2] It modulates the body's innate immune response to injury and infection.[1][2] Unlike traditional anti-inflammatory agents that often suppress the immune system, this compound works by binding to the intracellular adaptor protein p62 (also known as sequestosome-1 or SQSTM1), a key signaling hub in the innate immunity pathways.[2][3][4] This interaction recalibrates the immune response, steering it away from a pro-inflammatory state and towards an anti-inflammatory, tissue-healing, and anti-infective state.[2][5] These application notes provide detailed protocols for the preparation and use of this compound in various cell culture assays to investigate its mechanism of action and therapeutic potential.
Product Information
| Parameter | Value | Source |
| Full Name | This compound | [6] |
| Synonyms | SGX942, IDR-1002 | [6] |
| Molecular Formula | C₂₅H₄₇N₉O₅ | [6] |
| Molecular Weight | 553.7 g/mol | [6] |
| Appearance | White to off-white solid | [1] |
| Solubility | Water (≥ 50 mg/mL) | [7] |
Preparation and Storage of this compound Solutions
Proper handling and storage of this compound are crucial for maintaining its bioactivity.
Reconstitution of Lyophilized Powder:
-
Before opening, briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.
-
Reconstitute the peptide in sterile, pyrogen-free water or phosphate-buffered saline (PBS). A recommended stock solution concentration is 1 mg/mL.
-
Gently vortex or swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
If using a water-based stock solution for cell culture, it is recommended to filter-sterilize the working solution through a 0.22 µm filter before adding it to the culture medium.[8]
Storage of this compound Solutions:
| Form | Storage Temperature | Shelf Life | Source |
| Lyophilized Powder | -20°C to -80°C | 1-2 years | [1] |
| Stock Solution in Solvent | -80°C | Up to 6 months | [1][8] |
| Stock Solution in Solvent | -20°C | Up to 1 month | [1][8] |
Note: For long-term storage of stock solutions, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Signaling Pathway of this compound
This compound exerts its immunomodulatory effects by targeting the intracellular protein p62. This interaction leads to the modulation of downstream signaling cascades, notably the p38 MAPK pathway, without significantly activating the NF-κB pathway or autophagy.[3][9]
Caption: this compound signaling pathway.
Experimental Protocols
The following are detailed protocols for common in vitro assays to characterize the cellular effects of this compound.
p38 MAPK Phosphorylation Assay in RAW 264.7 Macrophages
This assay measures the activation of the p38 MAPK pathway in response to this compound treatment.
Experimental Workflow:
Caption: Workflow for p38 phosphorylation assay.
Protocol:
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 80,000 cells per well in 100 µL of DMEM supplemented with 10% FBS.[3]
-
Incubation: Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Serum Starvation: The next day, wash the cells with PBS and replace the medium with fresh, serum-free DMEM. Incubate for 3 hours to serum-starve the cells.[3]
-
This compound Treatment: Prepare working solutions of this compound by diluting the stock solution in an appropriate buffer (e.g., 2.0 mM sodium acetate). Treat the cells with varying concentrations of this compound for 60 minutes at 37°C.[3] A diluent control should be included.
-
Cell Lysis and Analysis: After treatment, lyse the cells and determine the levels of phosphorylated p38 (p-p38) and total p38 using a suitable method such as Western blotting or a specific ELISA kit. A ~50% increase in p38 phosphorylation can be expected.[3]
Inhibition of LPS-Induced TNF-α Secretion in Macrophages
This protocol is designed to assess the anti-inflammatory properties of this compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells in a 96-well plate at a density of 8 x 10⁴ cells per well.[3]
-
Pre-treatment (Optional but Recommended): Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before adding LPS.
-
Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.
-
Incubation: Co-incubate the cells with this compound and LPS for 4-24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Expected Outcome: this compound is expected to cause a dose-dependent reduction in LPS-induced TNF-α secretion. A concentration of 144 µM has been shown to inhibit TNF-α secretion in BMDMs.[3]
Stromal Cell-Mediated Myeloma Cell Growth Assay
This assay evaluates the effect of this compound on the supportive microenvironment provided by stromal cells to cancer cells.
Protocol:
-
Stromal Cell Seeding: Plate primary human bone marrow stromal cells at a density of 1 x 10⁴ cells per well in a 12-well plate and allow them to grow for 3 days.[6]
-
This compound Treatment of Stromal Cells: Add this compound at the desired concentrations to the stromal cell cultures and incubate for 48 hours.[6]
-
Co-culture Initiation: After 48 hours, remove the medium containing this compound and wash the stromal cells with fresh RPMI medium. Add multiple myeloma (MM.1S) cells to each well at a density of 3 x 10⁴ cells per well.[6]
-
Co-incubation: Co-culture the stromal and myeloma cells for an additional 48 hours.[6]
-
Myeloma Cell Quantification: Vigorously pipette the medium in each well to detach the non-adherent myeloma cells. Collect the cell suspension and count the number of myeloma cells using a hemocytometer or an automated cell counter.[6]
Summary of In Vitro Assay Parameters
| Assay | Cell Line(s) | This compound Concentration Range | Incubation Time | Readout | Source |
| p38 MAPK Phosphorylation | RAW 264.7 | Varying Concentrations | 60 minutes | p-p38/total p38 levels | [3] |
| TNF-α Secretion Inhibition | BMDMs | 144 µM (example) | 4-24 hours (with LPS) | TNF-α levels in supernatant | [3] |
| Stromal Support of Myeloma Growth | Primary human bone marrow stromal cells, MM.1S cells | Indicated Concentrations | 48 hours (stromal pre-treatment) | Myeloma cell count | [6] |
| p62-RIP1 Co-Immunoprecipitation | HEK293T | Not specified | Not specified | Amount of co-precipitated RIP1 | [3] |
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including cell types, reagent concentrations, and incubation times. All work should be conducted in accordance with institutional safety guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. soligenix.com [soligenix.com]
- 3. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.soligenix.com [ir.soligenix.com]
- 5. soligenix.com [soligenix.com]
- 6. This compound | C25H47N9O5 | CID 122177130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Dusquetide's Binding Affinity to p62
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dusquetide, a first-in-class innate defense regulator (IDR), modulates the innate immune response by binding to the scaffold protein p62 (also known as sequestosome-1 or SQSTM1).[1][2][3] This interaction is crucial for this compound's therapeutic effects, which include reducing inflammation and enhancing the clearance of bacterial infections.[1] Understanding the binding affinity and kinetics of the this compound-p62 interaction is paramount for structure-activity relationship (SAR) studies, lead optimization, and the overall development of this compound and its analogs.
These application notes provide detailed protocols for key techniques used to measure the binding affinity of this compound to p62, enabling researchers to quantitatively assess this critical molecular interaction. The methodologies described are based on established techniques for characterizing peptide-protein interactions and specific findings related to this compound.
Quantitative Data Summary
The binding of this compound to the ZZ domain of p62 is characterized by a strong affinity, as determined by multiple biophysical techniques. Both electrostatic and hydrophobic contacts contribute to the stability of the complex.[4][5] The following table summarizes the reported quantitative binding data.
| Technique | Ligand | Analyte | Dissociation Constant (Kd) | Reference |
| Microscale Thermophoresis (MST) | C-terminal fluorescein-labeled this compound | p62 ZZ domain | 0.8 µM | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway modulated by this compound's binding to p62 and a general experimental workflow for determining binding affinity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ir.soligenix.com [ir.soligenix.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dusquetide's Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-tumor efficacy of Dusquetide, a novel innate defense regulator. This compound modulates the innate immune system by binding to the scaffold protein p62 (also known as sequestosome-1 or SQSTM1), which is implicated in various intracellular signaling networks crucial for tumor cell survival.[1][2]
Introduction to this compound and its Mechanism of Action
This compound is a synthetic peptide that has demonstrated anti-tumor, anti-inflammatory, and anti-infective properties in preclinical models.[2] Its primary mechanism of action involves binding to the ZZ domain of p62, which alters downstream signaling events.[3] This interaction can modulate key pathways involved in cancer progression, such as NF-κB, mTORC1, and Nrf2 signaling.[4][5] Preclinical studies have shown this compound's efficacy in reducing tumor size in xenograft models, both as a standalone therapy and in combination with other cancer treatments.[1]
Part 1: In Vitro Assessment of Anti-Tumor Effects
Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Protocol: MTT Assay for this compound
-
Cell Culture:
-
Culture human breast cancer cells (e.g., MCF-7) in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 10 µg/mL insulin, 1 mM sodium pyruvate, and 1% penicillin/streptomycin.[8][9]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Passage the cells when they reach 80-90% confluency.[10]
-
-
Assay Procedure:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Presentation:
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 1.2 ± 0.05 | 100% |
| 1 | 1.1 ± 0.04 | 91.7% |
| 10 | 0.8 ± 0.03 | 66.7% |
| 50 | 0.5 ± 0.02 | 41.7% |
| 100 | 0.3 ± 0.01 | 25.0% |
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Preparation:
-
Seed 1 x 10⁶ cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS.[13]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[14]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95 ± 2.1 | 3 ± 0.5 | 2 ± 0.3 |
| This compound (50 µM) | 60 ± 3.5 | 25 ± 1.8 | 15 ± 1.2 |
| This compound (100 µM) | 30 ± 2.8 | 45 ± 2.5 | 25 ± 2.0 |
Part 2: In Vivo Assessment of Anti-Tumor Effects
Human Tumor Xenograft Model
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice to evaluate the in vivo efficacy of this compound.
Protocol: MCF-7 Xenograft Model
-
Animal Model:
-
Use female athymic nude mice (4-6 weeks old).
-
-
Cell Preparation and Implantation:
-
Harvest MCF-7 cells during the logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intravenous or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive a vehicle.
-
-
Endpoint Analysis:
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Mean Tumor Weight (g) at Day 21 (± SEM) |
| Vehicle Control | 1200 ± 150 | 1.1 ± 0.15 |
| This compound (10 mg/kg) | 650 ± 90 | 0.6 ± 0.08 |
| This compound (20 mg/kg) | 400 ± 65 | 0.4 ± 0.05 |
Part 3: Signaling Pathway and Experimental Workflow Visualization
This compound's Interaction with the p62 Signaling Hub
This compound binds to p62, a central node in cellular signaling, influencing pathways that regulate cell survival, proliferation, and inflammation.
Caption: this compound binds to p62, modulating downstream signaling pathways like NF-κB and mTORC1.
Experimental Workflow for In Vitro Analysis
A schematic representation of the steps involved in the in vitro assessment of this compound's anti-tumor effects.
Caption: Workflow for in vitro assessment of this compound's anti-tumor effects.
Experimental Workflow for In Vivo Analysis
A flowchart illustrating the key stages of the in vivo xenograft study to evaluate this compound's efficacy.
Caption: Workflow for in vivo xenograft studies of this compound.
References
- 1. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.soligenix.com [ir.soligenix.com]
- 3. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p62/SQSTM1: ‘Jack of all trades’ in health and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p62 in cancer: signaling adaptor beyond autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. mcf7.com [mcf7.com]
- 9. researchgate.net [researchgate.net]
- 10. encodeproject.org [encodeproject.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Dusquetide In Vivo Experiments: Technical Support Center
Welcome to the technical support center for Dusquetide in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during preclinical studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (the active ingredient in SGX942) is a first-in-class synthetic peptide known as an Innate Defense Regulator (IDR).[1][2] Its primary mechanism of action involves modulating the body's innate immune response to injury and infection. This compound interacts with the intracellular scaffold protein p62 (sequestosome-1), which is a key node in various cellular signaling pathways related to inflammation and autophagy.[1][2] By binding to p62, this compound shifts the immune response towards an anti-inflammatory and tissue-healing state, rather than suppressing the immune system.[1] This modulation helps to control excessive inflammation and enhance the clearance of pathogens.[3]
Q2: What are the primary research applications for this compound in vivo?
This compound has been investigated in a variety of preclinical animal models for conditions where dysregulated inflammation is a key factor. Primary research applications include:
-
Oral Mucositis: Preclinical studies in mouse and hamster models have shown that this compound can reduce the duration of oral mucositis induced by chemotherapy and radiation.[3]
-
Inflammatory Bowel Disease: It has shown efficacy in models of colitis.[1][2]
-
Infectious Diseases: this compound has been studied for its ability to improve survival and pathogen clearance in various bacterial infection models.[1][2]
-
Oncology: In addition to its use in supportive care for cancer patients (oral mucositis), this compound has demonstrated anti-tumor effects in xenograft models.[2]
Q3: What is the reported safety profile of this compound in animal studies?
Preclinical studies in numerous animal models have consistently demonstrated that this compound is safe and well-tolerated.[1][2] Phase 1 clinical trials in healthy human volunteers also confirmed its safety.[1] While specific preclinical toxicology data is not extensively published, the available information suggests a favorable safety profile with no major adverse effects reported in the literature.
Troubleshooting Guide
Formulation and Administration
Problem: I am having trouble dissolving this compound for my in vivo experiment.
While this compound is a synthetic peptide, challenges with solubility can still arise, as is common with many peptides.
Troubleshooting Steps:
-
Vehicle Selection: The choice of vehicle is critical. For intravenous administration, sterile, isotonic solutions are required. Start with sterile saline or phosphate-buffered saline (PBS) at a physiological pH.
-
pH Adjustment: The net charge of a peptide influences its solubility. If this compound is acidic (net negative charge), small amounts of a basic buffer like ammonium bicarbonate may aid dissolution. Conversely, if it is basic (net positive charge), a slightly acidic solution (e.g., with a small amount of acetic acid) may be beneficial. Always ensure the final pH is suitable for injection.
-
Sonication: Gentle sonication can help to break up peptide aggregates and improve dissolution. Use brief pulses and keep the sample on ice to prevent degradation.
-
Avoid Organic Solvents for IV Injection: While organic solvents like DMSO can dissolve many peptides, they are generally not suitable for intravenous injection in animals and can cause toxicity. If a co-solvent is necessary, ensure it is safe for in vivo use at the intended concentration.
Problem: I am unsure about the correct administration route and protocol for my animal model.
The administration route can significantly impact the bioavailability and efficacy of this compound.
Recommended Protocols:
-
Intravenous (IV) Injection: This is the most common route described for this compound in clinical trials, typically as a brief infusion.[4] For mouse studies, tail vein injection is standard. It ensures immediate and complete bioavailability.
-
Intraperitoneal (IP) Injection: This can be an alternative if IV injection is not feasible. However, be aware that absorption and peak plasma concentration may differ from the IV route.
-
Subcutaneous (SC) Injection: This route may provide a slower release profile.
A general protocol for intravenous administration in mice is provided in the "Experimental Protocols" section below.
Experimental Variability and Unexpected Results
Problem: I am observing high variability in the response to this compound between my experimental animals.
Variability is a common challenge in in vivo studies. Several factors can contribute to this.
Troubleshooting Steps:
-
Animal Husbandry: Ensure consistent housing conditions, diet, and light-dark cycles for all animals, as these can influence physiological responses.
-
Dosing Accuracy: Precise and consistent dosing is crucial. For small animals, small errors in injection volume can lead to significant differences in the dose per body weight. Use appropriate syringes and techniques to ensure accuracy.
-
Health Status of Animals: Underlying subclinical infections or stress can alter the immune response and affect the outcome of the experiment. Ensure all animals are healthy before starting the study.
-
Timing of Administration: The timing of this compound administration relative to the induction of disease (e.g., chemotherapy, infection) can be critical. Ensure a consistent and well-justified timing schedule across all animals.
Problem: this compound is not showing the expected efficacy in my model.
If this compound is not performing as expected, consider the following:
Troubleshooting Steps:
-
Dose and Frequency: The optimal dose and frequency of administration can vary between different animal models and disease states. A dose-response study may be necessary to determine the most effective regimen for your specific model. In clinical trials for oral mucositis, a dose of 1.5 mg/kg administered twice weekly has been used.[5]
-
Peptide Stability: Peptides can be susceptible to degradation. Ensure that your stock solutions of this compound are stored correctly (typically lyophilized at -20°C or colder) and that working solutions are prepared fresh for each experiment. Avoid repeated freeze-thaw cycles.
-
Animal Model Appropriateness: Consider if the chosen animal model is appropriate for studying the mechanism of this compound. Since it modulates the innate immune system, the model should have a relevant inflammatory component.
-
Endpoint Selection: Ensure that the chosen experimental endpoints are appropriate to detect the effects of this compound. For example, in an inflammation model, measuring pro- and anti-inflammatory cytokines, as well as histological analysis of tissue damage, would be relevant.
Data Summary
While specific quantitative data on challenges in this compound in vivo experiments is not publicly available, the following tables provide general guidance for working with peptide therapeutics.
Table 1: General Troubleshooting for Peptide Solubility
| Issue | Potential Cause | Recommended Action |
| Peptide will not dissolve in aqueous buffer | Hydrophobic nature of the peptide. | Try adding a small amount of an organic solvent like DMSO (for in vitro use) or a safe co-solvent for in vivo use. |
| Incorrect pH for a charged peptide. | Adjust the pH of the buffer. Use a slightly acidic buffer for basic peptides and a slightly basic buffer for acidic peptides. | |
| Precipitation occurs upon dilution | Localized high concentration of the peptide. | Add the peptide solution dropwise to the diluent while gently stirring. |
| Solution appears cloudy or contains particulates | Incomplete dissolution or aggregation. | Use gentle sonication. If the issue persists, the peptide may not be fully dissolved. |
Table 2: Key Considerations for In Vivo Peptide Experiments
| Parameter | Consideration | Recommendation |
| Route of Administration | Bioavailability, desired onset of action, and practical feasibility. | Intravenous (IV) for rapid and complete bioavailability. Subcutaneous (SC) for slower, more sustained release. |
| Vehicle Selection | Safety, solubility of the peptide, and compatibility with the administration route. | Use sterile, isotonic, and biocompatible vehicles like saline or PBS for injections. |
| Dose and Frequency | Efficacy and potential for off-target effects. | Conduct a dose-response study to determine the optimal dosing regimen for your specific model. |
| Stability | Peptides can be prone to enzymatic degradation and physical instability. | Store lyophilized peptide at -20°C or colder. Prepare solutions fresh and avoid repeated freeze-thaw cycles. |
| Animal Welfare | Minimize stress and discomfort to the animals. | Use appropriate handling and restraint techniques. Monitor animals closely for any adverse reactions. |
Experimental Protocols
General Protocol for Intravenous Administration of this compound in Mice
This protocol provides a general guideline. Specific volumes and concentrations should be optimized for your experimental design.
-
Preparation of this compound Solution:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a sterile, appropriate vehicle (e.g., sterile saline) to the desired stock concentration.
-
If necessary, use gentle vortexing or sonication to ensure complete dissolution.
-
Dilute the stock solution to the final injection concentration with the same sterile vehicle. Prepare the solution fresh on the day of injection.
-
-
Animal Preparation:
-
Weigh each mouse accurately on the day of injection to calculate the precise volume to be administered.
-
Place the mouse in a suitable restraint device for tail vein injection.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and accessible.
-
-
Injection Procedure:
-
Use a new, sterile, small-gauge needle (e.g., 27-30G) and an appropriate syringe (e.g., insulin syringe) for each injection.
-
Swab the tail with an alcohol pad.
-
Insert the needle, bevel up, into one of the lateral tail veins, starting as distally as possible.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the mouse for any immediate adverse reactions.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse effects according to your approved animal protocol.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound cellular uptake and modulation of p62 signaling.
Experimental Workflow for a this compound In Vivo Study
Caption: General workflow for conducting an in vivo experiment with this compound.
Troubleshooting Logic for In Vivo Experiments
Caption: Logical flow for troubleshooting common issues in this compound experiments.
References
- 1. ir.soligenix.com [ir.soligenix.com]
- 2. ir.soligenix.com [ir.soligenix.com]
- 3. This compound: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soligenix.com [soligenix.com]
- 5. This compound: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Dusquetide studies
Technical Support Center: Dusquetide Studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound (SGX942).
Section 1: General Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SGX942) is a first-in-class Innate Defense Regulator (IDR). It is a short, synthetic 5-amino acid peptide (RIVPA) that modulates the body's innate immune response.[1] Unlike traditional immunosuppressants, this compound does not block the immune response but rather redirects it towards an anti-inflammatory and tissue-healing state.[2][3] Its primary mechanism involves binding to the intracellular scaffold protein p62 (also known as Sequestosome-1 or SQSTM1), which is a key node in various cellular signaling pathways related to inflammation and stress responses.[4][5][6]
Q2: How does this compound's binding to p62 affect cellular signaling?
This compound penetrates the cell membrane and binds to the ZZ domain of p62.[6][7] This interaction allosterically modulates p62's downstream signaling, leading to several key effects:
-
Increased phosphorylation of p38 MAPK. [7]
-
Enhanced expression of the transcription factor CEBP/B. [7] Importantly, studies have shown that this compound does not significantly activate autophagy or the NF-κB pathway via p62's interaction with TRAF6 or PKCζ.[6] This targeted modulation helps reduce inflammation while enhancing the body's anti-infective and tissue repair capabilities.[4][8]
Q3: In which preclinical and clinical models has this compound been evaluated?
This compound has been studied in a wide range of models. Its primary clinical investigation has been for treating severe oral mucositis (SOM) in head and neck cancer patients receiving chemoradiation.[2][4] Preclinical efficacy has been demonstrated in numerous animal models, including:
-
Oral Mucositis (mouse and hamster)[9]
-
Sepsis and bacterial infections (Gram-positive and Gram-negative)[1][2]
-
Anti-tumor activity in cancer xenograft models (e.g., MCF-7 breast cancer).[2][8]
Section 2: Mechanism of Action Signaling Pathway
The following diagram illustrates the simplified signaling pathway following this compound's interaction with its intracellular target, p62.
Caption: Simplified signaling pathway of this compound.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Problem Area 1: Inconsistent or No Effect in In Vitro Assays
Q: We are not observing the expected anti-inflammatory effect (e.g., modulation of cytokine release) of this compound in our cell-based assays. What are the potential causes?
A: This is a common issue that can stem from multiple factors related to the peptide itself, the experimental setup, or the cell line used.
Potential Causes & Solutions:
-
Peptide Integrity and Handling: As a synthetic peptide, this compound's stability is critical. Improper handling is a primary source of inconsistent results.
-
Storage: Store lyophilized peptide at -20°C or -80°C. Once in solution, prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can degrade the peptide.[10]
-
Reconstitution: Follow the manufacturer's instructions carefully. Use sterile, nuclease-free solutions (e.g., sterile water or PBS). Ensure the peptide is fully dissolved before use.
-
Degradation: Peptides are susceptible to hydrolysis and oxidation. Avoid prolonged exposure to pH > 8 and atmospheric oxygen.[10]
-
-
Cell Line Characteristics: The mechanism of this compound is dependent on p62.
-
p62 Expression: Confirm that your chosen cell line (e.g., RAW 264.7, HEK293T) expresses sufficient levels of p62. Low or absent p62 will result in a null effect. Consider running a baseline Western blot for p62.
-
Cell Passage Number: Use cells with a low passage number. High passage numbers can lead to phenotypic drift and altered signaling responses.
-
-
Experimental Design:
-
Dose-Response: You may be operating outside the effective concentration window. Perform a dose-response curve to identify the optimal concentration for your specific assay and cell line.
-
Timing: The effects of this compound can be rapid (within 30 minutes) and long-lasting (up to 5 days).[5] Optimize the timing of peptide application relative to the inflammatory stimulus (e.g., LPS).
-
Caption: Troubleshooting workflow for unexpected in vitro results.
Problem Area 2: High Variability in Animal Models
Q: We are observing high variability in our animal model of oral mucositis (or sepsis), making the therapeutic effect of this compound difficult to interpret. What could be causing this?
A: Animal models, particularly those involving induced injury or infection like oral mucositis or cecal ligation and puncture (CLP) sepsis, have inherent variability. Controlling this is key to seeing a consistent effect from a modulator like this compound.
Potential Causes & Solutions:
-
Inconsistent Disease Induction:
-
Oral Mucositis: Ensure the method of inducing mucositis (e.g., radiation dose and field, chemotherapy agent and dose) is highly consistent across all animals. Small variations can lead to large differences in lesion severity.
-
CLP Sepsis: The CLP procedure is highly operator-dependent. The size of the cecal ligation and the gauge of the needle used for puncture must be strictly standardized to ensure a consistent septic challenge.
-
-
Animal Health and Husbandry:
-
Baseline Health: Use animals from a reliable vendor and ensure they are healthy and acclimated to the facility before starting the experiment. Underlying subclinical infections can dramatically alter immune responses.
-
Microbiome: The gut microbiome can influence systemic inflammation. Ensure all animals are housed in the same conditions with consistent diet and bedding.
-
-
Dosing and Pharmacokinetics:
-
Route and Timing: Intravenous (i.v.) administration is common in clinical trials.[1] Ensure your chosen route (e.g., i.v., i.p., s.c.) is administered consistently. The timing of this compound administration relative to the injury/infection is critical for efficacy.
-
Peptide Stability: Ensure the peptide solution for injection is freshly prepared or properly stored to prevent degradation before administration.
-
Problem Area 3: Peptide Handling and Formulation
Q: We are having trouble with the initial weighing and solubilization of lyophilized this compound. What are best practices?
A: Peptides can be challenging to handle due to their hygroscopic nature and susceptibility to static electricity.
Potential Causes & Solutions:
-
Inaccurate Weighing:
-
Static Charge: Lyophilized peptides can carry a static charge, causing the powder to jump and cling to surfaces, leading to inaccurate weighing.[11] Use an anti-static weigh boat or an ionizer if available. Handle peptides with non-insulating tools.[11]
-
Hygroscopy: Peptides can absorb moisture from the air. Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[11] Weigh out the required amount quickly and reseal the vial tightly.
-
-
Solubility Issues:
-
Hydrophobicity: Although this compound is a short peptide, its solubility can be influenced by its amino acid composition. If you encounter issues dissolving it in aqueous buffers, consult the manufacturer's datasheet for recommended solvents. Sonication can sometimes aid dissolution.
-
Aggregation: High concentrations of peptides can sometimes lead to aggregation, which reduces bioavailability and activity.[12] If you need to use high concentrations, check for visible precipitates after dissolution and consider filtering the solution.
-
Section 4: Data and Protocols
Table 1: Summary of this compound Efficacy in Key Models
| Model / Study | Population / Species | Key Finding | Citation |
| Phase 3 (DOM-INNATE) | Head & Neck Cancer Patients (Per-Protocol) | 56% reduction in median duration of Severe Oral Mucositis (SOM) (18 days placebo vs. 8 days this compound). | [13] |
| Phase 2 Clinical Trial | Head & Neck Cancer Patients | ~50% reduction in median duration of SOM. | [9][14] |
| Preclinical OM Models | Mouse & Hamster | ~50% reduction in duration of OM. | [9] |
| Preclinical Xenograft | MCF-7 Breast Cancer Cells | Showed a trend towards decreased tumor growth and improved survival when combined with radiation. | [15] |
| Preclinical Infection | Murine Models | Enhanced bacterial clearance and/or survival against various Gram-positive and Gram-negative pathogens. | [1] |
Protocol: General Methodology for In Vitro Macrophage Stimulation Assay
This protocol provides a general framework. Specific concentrations and timings should be optimized for your experimental system.
-
Cell Culture:
-
Plate murine macrophages (e.g., RAW 264.7) or human PBMCs in a 96-well plate at a density of 1x10⁵ cells/well.
-
Allow cells to adhere overnight in complete RPMI-1640 medium.
-
-
This compound Pre-treatment:
-
Prepare fresh dilutions of this compound in serum-free medium. Recommended starting range for dose-response is 0.1 µg/mL to 10 µg/mL.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate for 1-2 hours (optimization may be required).
-
-
Inflammatory Challenge:
-
Add Lipopolysaccharide (LPS) to the wells at a final concentration of 100 ng/mL to induce an inflammatory response. Include a "no LPS" control.
-
Incubate for 6-24 hours, depending on the cytokine of interest.
-
-
Endpoint Analysis:
-
Collect the cell culture supernatant.
-
Analyze cytokine levels (e.g., TNF-α, IL-6, IL-10) using a suitable method like ELISA or a multiplex bead-based assay.
-
-
Controls:
-
Vehicle Control: Cells treated with the same vehicle used to dissolve this compound.
-
Positive Control: Cells treated with LPS only.
-
Negative Control: Untreated cells.
-
References
- 1. The All Information Of DRAMP20773 [dramp.cpu-bioinfor.org]
- 2. ir.soligenix.com [ir.soligenix.com]
- 3. ir.soligenix.com [ir.soligenix.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. soligenix.com [soligenix.com]
- 6. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Key Binding Characteristics of this compound to Important Intracellular Protein Identified [prnewswire.com]
- 9. This compound: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 11. biomedgrid.com [biomedgrid.com]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. This compound: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Dusquetide off-target effects and how to mitigate them
Welcome to the technical support center for Dusquetide, a novel Innate Defense Regulator (IDR). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on understanding its full range of biological activities and ensuring data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic peptide that functions as an Innate Defense Regulator (IDR).[1][2] Its mechanism of action involves modulating the body's innate immune response by interacting with the intracellular adaptor protein p62, also known as sequestosome-1 (SQSTM1).[1][3][4] This binding event shifts the cellular response from a pro-inflammatory state to one that promotes anti-inflammatory processes, tissue healing, and enhanced clearance of pathogens.[2][3] Unlike traditional immunosuppressants, this compound modulates rather than suppresses the immune system.[1]
Q2: What are the known "off-target" effects of this compound?
A2: Clinical and preclinical studies have not highlighted significant adverse off-target effects in the traditional sense. This compound has been generally well-tolerated in clinical trials.[3] However, researchers should be aware of its pleiotropic (ancillary) effects, which are extensions of its on-target activity of modulating the p62 signaling pathway. These include potential anti-tumor effects and anti-infective properties.
Q3: Can this compound's anti-tumor properties interfere with my cancer therapy experiments?
A3: It's a critical consideration. Preclinical studies have shown that this compound can have direct anti-tumor effects and may enhance the efficacy of chemotherapy, radiation, and targeted therapies in certain cancer models, such as MCF-7 breast cancer xenografts.[5] In a Phase 2 trial for oral mucositis in head and neck cancer patients, an increased rate of complete tumor response was observed in the this compound-treated group.[6] Therefore, when using this compound as a supportive care agent in oncology studies, it is essential to account for its potential direct effects on tumor biology.
Q4: How does this compound exert its anti-infective effects, and how might this impact my infection models?
A4: this compound is not a direct antibiotic.[5] Its anti-infective properties stem from its ability to modulate the host's innate immune response to more effectively clear a broad range of Gram-positive and Gram-negative bacteria.[5][7] It enhances the body's natural defense mechanisms to fight infections.[1] In experimental infection models, this can manifest as increased survival rates and reduced pathogen load, which should be a primary endpoint.
Troubleshooting Guides
Issue 1: Unexpected Anti-Tumor Activity Observed in a Supportive Care Model
Symptoms:
-
Tumor growth inhibition in the control group (cancer model + this compound) is greater than anticipated.
-
Enhanced tumor cell apoptosis or reduced proliferation in vitro in the presence of this compound alone.
Possible Cause: The observed anti-tumor activity is likely a direct consequence of this compound's on-target modulation of the p62 signaling pathway, which is involved in cellular processes like autophagy that can impact tumor cell survival.[3][5]
Mitigation and Experimental Design:
-
Establish a this compound-Only Control Group: In your experimental design, include a cohort that receives only this compound to quantify its standalone anti-tumor effect.
-
Dose-Response Studies: Perform a dose-response analysis to determine if the anti-tumor effect is dose-dependent. This can help in selecting a dose that provides the desired supportive care effect (e.g., mucositis reduction) with a minimal direct impact on the tumor, if feasible.
-
Molecular Analysis: Investigate the molecular pathways affected by this compound in the tumor cells. Assess markers for apoptosis, proliferation, and autophagy to understand the mechanism of the observed anti-tumor effect.
Issue 2: Difficulty in Distinguishing Between Direct and Indirect Anti-Infective Effects
Symptoms:
-
In an in vivo infection model, it is unclear whether the reduction in bacterial load is due to a direct effect on the pathogen or modulation of the host's immune response.
Possible Cause: this compound's mechanism is host-mediated; it enhances the innate immune system's ability to clear infections.[1]
Experimental Protocol to Delineate Mechanism:
-
In Vitro Co-culture: Culture the pathogen of interest in the presence and absence of this compound. This will demonstrate that this compound has no direct bactericidal or bacteriostatic activity.
-
Immune Cell Function Assays: Isolate primary immune cells (e.g., macrophages, neutrophils) and treat them with this compound in vitro. Subsequently, challenge these cells with the pathogen and measure phagocytosis, cytokine production (e.g., reduced IL-6), and intracellular killing.[3] This will provide evidence of host-mediated effects.
-
In Vivo Immune Cell Depletion: In an animal model of infection, selectively deplete specific immune cell populations (e.g., using antibodies against macrophages or neutrophils) before administering this compound and challenging with the pathogen. The absence of this compound's protective effect in the absence of a specific cell type will pinpoint its cellular target in the host response.
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in Oral Mucositis (Phase 2)
| Metric | Placebo Group | This compound (1.5 mg/kg) Group | p-value | Reference |
|---|---|---|---|---|
| Median Duration of Severe Oral Mucositis (All Patients) | 18 days | 9 days | 0.099 | [3] |
| Median Duration of Severe Oral Mucositis (High-Risk Patients) | 30 days | 10 days | 0.040 | [3] |
| Infection Rate (Non-Fungal) | Higher | Lower | N/A | [3] |
| Complete Tumor Response (at 1-month follow-up) | Lower Incidence | Increased Incidence | N/A |[6] |
Table 2: Preclinical Anti-Tumor Efficacy of this compound (MCF-7 Xenograft Model)
| Treatment Group | Outcome | p-value | Reference |
|---|---|---|---|
| This compound vs. Control | Reduced Tumor Size | <0.01 | [5] |
| This compound + Radiation vs. Radiation Only | Enhanced Overall Survival | <0.05 | [5] |
| this compound + Trastuzumab vs. Placebo | Reduced Tumor Size | <0.001 |[5] |
Visualizations
Caption: this compound's interaction with the intracellular p62 protein.
Caption: Troubleshooting workflow for unexpected anti-tumor effects.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. soligenix.com [soligenix.com]
- 3. This compound: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ir.soligenix.com [ir.soligenix.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Key Binding Characteristics of this compound to Important Intracellular Protein Identified [prnewswire.com]
Refining Dusquetide delivery methods for targeted therapy
Dusquetide Delivery Systems: Technical Support Center
Welcome to the technical support center for this compound delivery and targeted therapy. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to support your work in refining this compound delivery methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound's properties, mechanism, and general handling.
Q1: What is the primary mechanism of action for this compound?
A: this compound is a first-in-class Innate Defense Regulator (IDR), a short synthetic peptide that modulates the body's innate immune response.[1][2] Its primary mechanism involves binding to the intracellular scaffold protein p62 (also known as sequestosome-1 or SQSTM-1).[2][3][4] This interaction modulates key intracellular signaling pathways, shifting the immune response away from pro-inflammatory cascades and towards anti-inflammatory, anti-infective, and tissue-healing activities.[1][4][5] Unlike conventional immunosuppressants, this compound does not have direct antibiotic activity but enhances the host's ability to clear infections and resolve tissue damage.[1][2]
Q2: What are the main therapeutic applications being investigated for this compound?
A: this compound has been primarily investigated for treating oral mucositis (OM) in patients undergoing chemoradiation for head and neck cancer.[3][4][6] Clinical trials have shown it can reduce the duration of severe oral mucositis.[6][7][8] Additionally, its unique immunomodulatory and tissue-healing properties have prompted preclinical research into other applications, including inflammatory bowel disease, anti-tumor therapy, and as an adjunctive treatment for bacterial infections.[1][3][5]
Q3: What are the known stability issues with peptide therapeutics like this compound?
A: Like many therapeutic peptides, this compound is susceptible to enzymatic degradation in vivo, which can lead to a short plasma half-life and reduced bioavailability.[9][10] Physicochemical instability is also a concern during formulation and storage, with potential issues including oxidation of certain amino acid residues (like methionine or cysteine), deamidation (of asparagine or glutamine), hydrolysis of peptide bonds, and aggregation.[11] These degradation pathways can lead to a loss of therapeutic activity and potentially trigger an immune response.[11]
Q4: How should this compound be stored and handled in a laboratory setting?
A: While specific instructions should be obtained from the supplier, peptides like this compound are typically stored in lyophilized form at -20°C or lower for long-term stability. For short-term use, they can be stored at 2-8°C. Once reconstituted in a solution, it is advisable to aliquot the peptide and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can promote degradation and aggregation. Use sterile, high-purity buffers for reconstitution.
Section 2: Troubleshooting Guides
This section provides solutions to specific experimental issues in a question-and-answer format.
Low Bioavailability and Inconsistent Efficacy
Q: My in vivo experiments show low or highly variable therapeutic efficacy. What are the potential causes and solutions?
A: Low bioavailability is a primary challenge for peptide drugs.[10][12] The issue often stems from rapid degradation by proteases in the bloodstream or poor penetration into target tissues.
-
Potential Cause 1: Enzymatic Degradation. Peptides are rapidly cleared by proteases in plasma and tissues.[9]
-
Potential Cause 2: Poor Cell Permeability. this compound's target, p62, is intracellular, requiring the peptide to cross the cell membrane efficiently.[15]
-
Potential Cause 3: Formulation Aggregation. Peptide aggregation can reduce the concentration of active, monomeric drug and may lead to immunogenicity.[11]
-
Solution: Optimize formulation parameters such as pH, ionic strength, and the use of excipients that prevent aggregation. Characterize the formulation for aggregates using techniques like Size Exclusion Chromatography (SEC-HPLC).
-
Off-Target Effects and Toxicity
Q: I'm observing unexpected toxicity or side effects in my animal models. How can I improve the targeted delivery of this compound?
A: Off-target effects often arise when a therapeutic agent accumulates in healthy tissues.[17][18] The goal of targeted therapy is to increase drug concentration at the site of action while minimizing systemic exposure.
-
Potential Cause 1: Non-specific Biodistribution. If this compound is administered in its free form, it may distribute non-specifically throughout the body.
-
Solution: Develop a targeted delivery system. This can be achieved by conjugating this compound or its carrier nanoparticle to a targeting ligand (e.g., an antibody, aptamer, or small molecule) that specifically binds to receptors overexpressed on your target cells (e.g., tumor cells or specific immune cells).[19][20]
-
-
Potential Cause 2: Carrier-Induced Toxicity. The delivery vehicle itself (e.g., certain polymers or lipids) may cause an inflammatory or toxic response.
-
Solution: Screen different biocompatible and biodegradable materials for your delivery system. Use materials that are well-characterized and have a history of safe use, such as PEGylated lipids or PLGA.[12] Conduct thorough toxicity studies on the empty carrier (vehicle control) alongside the this compound-loaded carrier.
-
Formulation and Stability Issues
Q: I am struggling to create a stable and reproducible this compound formulation. What factors should I investigate?
A: Peptide formulation is a multi-parameter optimization problem involving the peptide itself, the solvent, and various excipients.[11][14]
-
Potential Cause 1: Poor Encapsulation Efficiency. Low encapsulation efficiency leads to wasted peptide and difficulty in achieving the desired dose.
-
Solution: Optimize the encapsulation method. For liposomes, factors like lipid composition, drug-to-lipid ratio, and extrusion parameters are critical. For polymeric nanoparticles using a double emulsion method, variables such as polymer concentration, sonication energy, and solvent choice must be fine-tuned.[21][22]
-
-
Potential Cause 2: Physical Instability (Aggregation/Precipitation).
-
Solution: Conduct stress stability studies by exposing the formulation to elevated temperatures (e.g., 40°C) and analyzing for degradation and aggregation over time.[23] Screen different pH conditions and excipients (e.g., sugars, polysorbates) to find the optimal conditions for stability.
-
-
Potential Cause 3: Chemical Instability (Degradation).
-
Solution: Use analytical techniques like RP-HPLC and Mass Spectrometry to identify and quantify degradation products.[23] If oxidation is an issue, consider adding antioxidants to the formulation and manufacturing under an inert atmosphere (e.g., nitrogen or argon).
-
Section 3: Data Presentation
Table 1: Comparison of this compound Delivery System Characteristics (Illustrative Data)
| Delivery System | Average Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vitro Release (24h, %) |
| Free this compound | N/A | N/A | N/A | 100 |
| Liposomes (DSPC/Chol) | 120 ± 15 | 0.15 | 35 ± 5 | 40 ± 8 |
| PLGA Nanoparticles | 210 ± 25 | 0.21 | 65 ± 7 | 25 ± 5 |
| PEGylated Liposomes | 135 ± 12 | 0.12 | 32 ± 4 | 30 ± 6 |
| Targeted PLGA-PEG NP | 225 ± 30 | 0.25 | 62 ± 8 | 22 ± 4 |
Data are presented as mean ± standard deviation and are for illustrative purposes to guide experimental design.
Section 4: Experimental Protocols
Protocol: Encapsulation of this compound in PLGA Nanoparticles via Double Emulsion (w/o/w)
This protocol provides a general method for encapsulating a hydrophilic peptide like this compound into PLGA nanoparticles.
-
Preparation of Aqueous Phase (w1): Dissolve 10 mg of this compound in 200 µL of sterile deionized water or a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Preparation of Organic Phase (o): Dissolve 100 mg of PLGA (50:50 lactide:glycolide ratio) in 2 mL of a volatile organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
First Emulsion: Add the aqueous phase (w1) to the organic phase (o). Emulsify using a probe sonicator on ice for 60 seconds (e.g., 40% amplitude, 5-second pulses) to create a water-in-oil (w/o) primary emulsion.
-
Second Emulsion: Immediately add the primary emulsion to 8 mL of a 2% w/v polyvinyl alcohol (PVA) solution (the second aqueous phase, w2). Sonicate again on ice for 120 seconds to form the final water-in-oil-in-water (w/o/w) double emulsion.[22]
-
Solvent Evaporation: Transfer the double emulsion to a beaker and stir magnetically at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to nanoparticle hardening.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in sterile water and centrifuge again. Repeat this washing step twice to remove residual PVA and unencapsulated peptide.
-
Quantification of Encapsulation Efficiency (EE):
-
Combine the supernatants from all washing steps.
-
Quantify the amount of unencapsulated this compound in the combined supernatant using a suitable method (e.g., RP-HPLC with UV detection or a peptide quantification assay like the Micro BCA assay).
-
Calculate EE using the formula: EE (%) = [(Total this compound - Unencapsulated this compound) / Total this compound] * 100
-
-
Final Formulation: Resuspend the final nanoparticle pellet in a suitable buffer for storage (e.g., PBS with a cryoprotectant like trehalose) and lyophilize or store at 4°C for short-term use.
Protocol: In Vitro Stability Assay of this compound Formulations
This protocol assesses the stability of this compound in a formulation when exposed to plasma.
-
Preparation: Prepare aliquots of your this compound formulation (e.g., free peptide, liposomal peptide) and a control (empty vehicle).
-
Incubation: Dilute the formulation in fresh human or mouse plasma to a final concentration (e.g., 10 µM). A 1:1 dilution of plasma with PBS can also be used to manage viscosity.[24] Incubate samples at 37°C in a shaking water bath.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately stop enzymatic degradation in the collected aliquots. This can be done by adding an equal volume of a precipitation agent like cold acetonitrile or trichloroacetic acid (TCA) to denature plasma proteins.
-
Centrifugation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of intact this compound using a quantitative method like RP-HPLC or LC-MS/MS.[24]
-
Data Analysis: Plot the percentage of intact this compound remaining versus time. Calculate the half-life (t½) of the peptide in each formulation to compare their relative stability.
Section 5: Visualizations
Signaling Pathway
Caption: this compound binds to p62, modulating signaling to reduce inflammation and promote healing.
Experimental Workflow
Caption: Workflow for developing a targeted nanoparticle delivery system for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting unexpected in vivo toxicity with this compound formulations.
References
- 1. ir.soligenix.com [ir.soligenix.com]
- 2. Key Binding Characteristics of this compound to Important Intracellular Protein Identified [prnewswire.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. soligenix.com [soligenix.com]
- 5. ir.soligenix.com [ir.soligenix.com]
- 6. This compound: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 12. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Encapsulation of bioactive peptides: a strategy to improve the stability, protect the nutraceutical bioactivity and support their food applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Advances in drug delivery systems, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. asiapharmaceutics.info [asiapharmaceutics.info]
- 20. tandfonline.com [tandfonline.com]
- 21. Co-Encapsulation and Co-Delivery of Peptide Drugs via Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Encapsulation of short-chain bioactive peptides (BAPs) for gastrointestinal delivery: a review - Food & Function (RSC Publishing) DOI:10.1039/D3FO04195F [pubs.rsc.org]
- 23. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 24. pubs.acs.org [pubs.acs.org]
Dusquetide Technical Support Center: Troubleshooting Variability in Animal Models
Welcome to the technical support center for Dusquetide (the active ingredient in SGX942). This resource is designed for researchers, scientists, and drug development professionals to address potential variability and challenges encountered when working with this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class Innate Defense Regulator (IDR), a synthetic peptide that modulates the body's innate immune response.[1][2] Unlike traditional anti-inflammatory drugs that often suppress the immune system, this compound works by binding to the intracellular scaffold protein p62 (also known as sequestosome-1 or SQSTM1).[3][4] This interaction modulates signaling pathways to reduce inflammation and enhance tissue healing and anti-infective responses.[3][4]
Q2: What are the primary preclinical models used to study this compound's efficacy?
A2: this compound has been evaluated in a variety of preclinical models, including those for oral mucositis, colitis, macrophage activation syndrome (MAS), and various bacterial infections.[2][5] The most extensively documented models are for oral mucositis, particularly in hamsters and mice, which have shown a consistent and significant reduction in the duration and severity of the condition.[3][4]
Q3: How is this compound typically administered in animal studies?
A3: In both preclinical and clinical studies, this compound (as the formulation SGX942) is administered intravenously (IV).[6] Clinical trials have utilized a brief 4-minute IV infusion.[6] For animal models, IV administration is also the standard route.
Q4: What kind of efficacy can be expected in oral mucositis models?
A4: Preclinical studies in both mouse and hamster models of oral mucositis have demonstrated that this compound can reduce the duration of severe oral mucositis by approximately 50%.[3][4] This has been largely consistent with findings in human clinical trials.[7][8]
Troubleshooting Guide
Variability in animal model studies can arise from a multitude of factors. Below are common issues and troubleshooting suggestions when working with this compound.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| High variability in mucositis scores between animals in the same group. | 1. Inconsistent induction of oral mucositis (e.g., variable radiation dose delivery).2. Differences in animal age, weight, or microbiome.3. Inconsistent scoring of oral mucositis.4. Improper formulation or administration of this compound. | 1. Ensure precise and consistent radiation or chemotherapy delivery to all animals. Use appropriate shielding and dosimetry.2. Use age and weight-matched animals. Consider co-housing animals to normalize microbiome.3. Have two blinded observers score mucositis based on a standardized rubric. Conduct calibration sessions for scoring.4. Follow a strict protocol for drug formulation and IV administration. Ensure the full dose is delivered. |
| Lack of significant difference between this compound-treated and control groups. | 1. Sub-optimal dose of this compound.2. Timing of this compound administration is not aligned with the peak inflammatory phase.3. Insufficiently severe mucositis induction in the control group.4. Small sample size. | 1. While 1.5 mg/kg has been effective in clinical trials, optimal dosing may vary between species and models.[8] Consider conducting a dose-response study.2. The timing of administration relative to the insult (radiation/chemotherapy) is critical. Initiate treatment according to established protocols, typically starting shortly before or at the time of the insult.3. Verify the mucositis induction protocol. The control group should develop consistent and significant mucositis.4. Perform a power analysis to ensure an adequate number of animals per group to detect a statistically significant difference. |
| Inconsistent results across different experiments. | 1. Variations in experimental protocols between studies.2. Differences in animal strain or vendor.3. Changes in laboratory environment (e.g., diet, light cycle, temperature).4. Instability of the prepared this compound solution. | 1. Maintain a highly detailed and consistent experimental protocol. Document every step meticulously.2. Use the same animal strain from the same vendor for all related experiments.3. Ensure a stable and consistent laboratory environment for all animal housing.4. Prepare this compound solution fresh for each experiment, if stability data is unavailable. Follow recommended formulation guidelines. |
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from studies on this compound.
Table 1: Efficacy of this compound in Animal Models of Oral Mucositis
| Animal Model | Insult | Key Finding | Reference |
| Mouse | Radiation/Chemotherapy | ~50% reduction in the duration of severe oral mucositis | [3][4] |
| Hamster | Radiation/Chemotherapy | ~50% reduction in the duration of severe oral mucositis | [3][4] |
Table 2: Efficacy of this compound (1.5 mg/kg) in Human Clinical Trials for Severe Oral Mucositis (SOM)
| Study Phase | Placebo Group (Median Duration of SOM) | This compound Group (Median Duration of SOM) | Reduction in Duration | p-value | Reference |
| Phase 2 | 18 days | 9 days | 50% | 0.099 | [8] |
| Phase 3 | 18 days | 8 days | 56% | Not Statistically Significant | [7] |
| Phase 3 (Per-Protocol Population) | 18 days | 9 days | 50% | 0.049 | [7] |
Experimental Protocols
Hamster Model of Radiation-Induced Oral Mucositis
This protocol is synthesized from established methods in the literature.[9][10]
-
Animal Model: Male Golden Syrian hamsters, 5-6 weeks old.
-
Anesthesia: Anesthetize hamsters (e.g., with ketamine/xylazine) to immobilize them for irradiation.
-
Mucositis Induction:
-
Carefully evert one cheek pouch.
-
Shield the rest of the animal's body with lead.
-
Deliver a single dose of radiation (e.g., 40 Gy) to the everted cheek pouch using an appropriate radiation source.
-
-
This compound Administration:
-
Formulation: Prepare this compound in a sterile, isotonic solution suitable for intravenous injection (e.g., 0.9% saline).
-
Dosing: Administer this compound via intravenous injection at the desired dose. The timing should be relative to the radiation insult (e.g., starting on the day of radiation and continuing on specified days post-radiation).
-
-
Mucositis Scoring:
-
Score the treated cheek pouch daily or every other day, starting from day 6 post-irradiation and continuing until day 20-28.
-
Use a standardized scoring scale (e.g., a 0-5 scale where 0 = normal, 1 = mild erythema, 2 = severe erythema, 3 = ulceration <25% of pouch, 4 = ulceration 25-50%, 5 = ulceration >50%).
-
The primary endpoint is typically the duration of severe mucositis (e.g., scores of 3 or higher).
-
Visualizations
Signaling Pathway of this compound
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Radiation‐induced oral mucositis hamster model using a linear accelerator enhances clinical relevance of preclinical studies for treatment strategy investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soligenix.com [soligenix.com]
- 4. This compound: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Radiation‐Induced Oral Mucositis Hamster Model Using a Linear Accelera" by Carolyn T. Jordan, Emily M. Bradford et al. [uknowledge.uky.edu]
- 6. The Pathways Underlying the Multiple Roles of p62 in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of the hamster cheek pouch as a model for radiation-induced oral mucositis, and evaluation of the protective effects of keratinocyte growth factor using this model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Soligenix Initiates Pivotal Phase 3 Clinical Trial of SGX942 (this compound) for the Treatment of Oral Mucositis in Head and Neck Cancer Patients [prnewswire.com]
- 9. p62/SQSTM1 and Selective Autophagy in Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soligenix Announces U.S. Patent Issuance for Use of this compound in Oral Mucositis - BioSpace [biospace.com]
Technical Support Center: Dusquetide Immunomodulatory Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for and experimenting with the immunomodulatory effects of Dusquetide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, synthetic, 5-amino acid peptide that functions as an Innate Defense Regulator (IDR).[1] Its primary mechanism of action is the modulation of the innate immune system by binding to the intracellular adaptor protein p62 (also known as sequestosome-1 or SQSTM1).[2][3][4][5] This interaction influences downstream signaling pathways, leading to a rebalancing of the immune response from a pro-inflammatory to an anti-inflammatory and tissue-healing state.[2][5]
Q2: What are the primary immunomodulatory effects of this compound observed in preclinical and clinical studies?
This compound has demonstrated a range of immunomodulatory effects, including:
-
Anti-inflammatory activity: It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5]
-
Anti-infective properties: By modulating the host's immune response, it enhances the clearance of a broad range of bacterial pathogens without direct antibiotic activity.[4]
-
Tissue healing: It accelerates the resolution of tissue damage following injury or inflammation.[6]
Q3: How does this compound's interaction with p62 modulate downstream signaling?
This compound's binding to the ZZ domain of p62 modulates the formation of the p62-RIP1 complex. This interaction leads to an increase in p38 phosphorylation and enhances the expression of C/EBPβ, while not activating the autophagy pathway.[2][3][5] This selective signaling modulation is key to its anti-inflammatory effects.
Q4: What are the key considerations for designing an in vivo study with this compound?
When designing an in vivo study, it is crucial to include appropriate control groups to accurately assess the effects of this compound.[7][8][9] These should include:
-
A vehicle control group (receiving the same administration vehicle without this compound).
-
A positive control group (if a standard-of-care treatment exists for the model).
-
A sham group (if the model involves a procedure).
The route of administration (intravenous, intraperitoneal, etc.) and the dosing regimen should be carefully selected based on the specific animal model and research question.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected results in in vitro cytokine assays (ELISA) | 1. Peptide instability: Peptides can degrade in culture media due to proteases or suboptimal storage. 2. Cell viability issues: High concentrations of the peptide or other reagents may be cytotoxic. 3. Assay variability: Inconsistent pipetting, washing, or incubation times. | 1. Prepare fresh peptide solutions for each experiment. Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles. Consider using protease inhibitors in the culture medium if degradation is suspected. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the optimal non-toxic concentration range of this compound for your cell line. 3. Follow the ELISA kit protocol meticulously. Ensure consistent technique for all steps, especially washing and reagent addition. Use a multichannel pipette for better consistency. |
| Difficulty in observing the expected anti-inflammatory effect | 1. Suboptimal stimulation: The pro-inflammatory stimulus (e.g., LPS) concentration or incubation time may not be optimal to induce a measurable inflammatory response. 2. Cell line responsiveness: The chosen cell line may not be responsive to this compound or the inflammatory stimulus. | 1. Titrate the concentration of the inflammatory stimulus to determine the optimal dose that induces a robust but not overwhelming inflammatory response. Optimize the incubation time for both the stimulus and this compound. 2. Ensure the cell line expresses the necessary signaling components (e.g., TLR4 for LPS response, p62 for this compound). Consider using primary cells or a different cell line known to be responsive. |
| Variability in in vivo animal studies | 1. Animal health and stress: Underlying health issues or stress can significantly impact immune responses. 2. Inconsistent administration: Variations in the injection volume or site can lead to variable drug exposure. | 1. Acclimatize animals to the housing conditions before the experiment. Monitor animal health closely throughout the study. 2. Ensure all personnel are properly trained in the administration technique to ensure consistency. |
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of this compound in treating severe oral mucositis (SOM) in head and neck cancer patients.
Table 1: Efficacy of this compound in Phase 2 Clinical Trial for Severe Oral Mucositis
| Treatment Group | Median Duration of SOM (days) | Reduction in Median Duration of SOM | p-value |
| Placebo | 18 | - | - |
| This compound (1.5 mg/kg) | 9 | 50% | 0.099 |
| High-risk subpopulation (Placebo) | 30 | - | - |
| High-risk subpopulation (this compound 1.5 mg/kg) | 10 | 67% | 0.040 |
Data from a study in patients receiving at least 55 Gy of radiation.[5]
Table 2: Efficacy of this compound in Phase 3 DOM-INNATE Study for Severe Oral Mucositis
| Population | Treatment Group | Median Duration of SOM (days) | Reduction in Median Duration of SOM | p-value |
| Intent-to-Treat | Placebo | 18 | - | > 0.05 |
| This compound | 8 | 56% | Not Statistically Significant | |
| Per-Protocol | Placebo | 18 | - | - |
| This compound | 9 | 50% | 0.049 |
The per-protocol population included patients who received at least 55 Gy of radiation and at least 10 doses of the study drug.[10]
Experimental Protocols
In Vitro Assessment of this compound's Effect on TNF-α and IL-6 Production in Macrophages
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage-like cells.
Cell Line: THP-1 human monocytic cell line.
Protocol:
-
Differentiation of THP-1 monocytes into macrophages:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator to allow differentiation into adherent macrophages.
-
After 48 hours, gently aspirate the medium and wash the cells twice with sterile PBS.
-
Add fresh, serum-free RPMI-1640 medium and incubate for a 24-hour resting period.
-
-
Treatment with this compound and LPS Stimulation:
-
Prepare different concentrations of this compound in serum-free RPMI-1640 medium.
-
Aspirate the medium from the rested macrophages and add the this compound solutions.
-
Incubate for 1 hour at 37°C.
-
Add LPS (from E. coli O111:B4) to a final concentration of 100 ng/mL to all wells except for the negative control.
-
Incubate for 24 hours at 37°C.
-
-
Quantification of TNF-α and IL-6 by ELISA:
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the collected supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
In Vivo Assessment of this compound's Anti-inflammatory Effects in a Mouse Model of LPS-Induced Inflammation
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a mouse model of acute inflammation induced by lipopolysaccharide (LPS).
Animal Model: C57BL/6 mice (8-10 weeks old).
Protocol:
-
Acclimatization:
-
House the mice in a controlled environment for at least one week before the experiment to allow for acclimatization.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., sterile saline) + Saline challenge
-
Group 2: Vehicle control + LPS challenge
-
Group 3: this compound + LPS challenge
-
-
Treatment and Induction of Inflammation:
-
Administer this compound (e.g., 10 mg/kg) or vehicle via intravenous (IV) or intraperitoneal (IP) injection.
-
After 30 minutes, induce systemic inflammation by administering LPS (e.g., 1 mg/kg) via IP injection.
-
-
Sample Collection and Analysis:
-
At a predetermined time point (e.g., 2, 6, or 24 hours) post-LPS challenge, collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the mice and collect relevant tissues (e.g., lung, liver) for further analysis.
-
Separate serum from the blood samples and store at -80°C.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.
-
Homogenize the collected tissues and measure cytokine levels or perform histological analysis to assess inflammation.
-
Visualizations
References
- 1. Real-time in vivo Imaging of LPS-induced Local Inflammation and Drug Deposition in NF-κB Reporter Mice [bio-protocol.org]
- 2. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. ir.soligenix.com [ir.soligenix.com]
- 5. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ir.soligenix.com [ir.soligenix.com]
- 7. This compound: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipopolysaccharide (LPS)-induced in vivo inflammation model [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Method Refinement for Quantifying Dusquetide's Impact on p62
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for quantifying the effects of Dusquetide on the p62 protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in relation to p62?
A1: this compound is an Innate Defense Regulator (IDR) that directly interacts with the p62 protein (also known as SQSTM1).[1][2][3] It specifically binds to the ZZ domain of p62.[4][5] This binding modulates the innate immune response by stabilizing the p62-RIP1 complex and increasing the phosphorylation of p38 MAP kinase.[4][5] Notably, this compound's interaction with p62 does not activate the autophagy pathway.[4][5]
Q2: What are the primary methods for quantifying changes in p62 levels after this compound treatment?
A2: The most common and effective methods for quantifying p62 protein levels are Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Immunofluorescence microscopy. Each technique offers unique advantages for assessing changes in p62 expression, localization, and interaction with other proteins.
Q3: Where can I find detailed protocols for these quantification methods?
A3: Detailed, step-by-step experimental protocols for Western Blotting, ELISA, and Immunofluorescence tailored for p62 analysis are provided in the "Experimental Protocols" section of this guide.
Q4: Are there commercially available kits for p62 quantification?
A4: Yes, several companies offer sandwich ELISA kits specifically designed for the quantitative measurement of total p62 in cell lysates and other biological samples.[6][7][8][9] These kits typically include pre-coated plates, standards, and detection antibodies.
Quantitative Data Summary
The following tables summarize the observed quantitative effects of this compound on p62 and its downstream signaling, based on available research.
Table 1: Effect of this compound on p62-RIP1 Complex Formation
| Cell Line | Treatment Conditions | Fold Change in p62-Associated RIP1 | Reference |
| HEK293T (overexpressing RIP1) | This compound treatment followed by TNFα stimulation | ~2-fold increase | [4] |
Table 2: Effect of this compound on p38 Phosphorylation
| Cell Line | This compound Concentration | Incubation Time | % Increase in p38 Phosphorylation | Reference |
| RAW264.7 | Increasing concentrations | 60 minutes | ~50% | [4] |
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathway affected by this compound and a general experimental workflow for quantifying its impact on p62.
Caption: this compound signaling pathway involving p62.
Caption: General experimental workflow for p62 quantification.
Troubleshooting Guides
Western Blotting for p62
Q: I am not detecting any p62 band, or the signal is very weak. What could be the issue?
A: This is a common issue that can arise from several factors:
-
Low Protein Load: For whole-cell extracts, a protein load of at least 20-30 µg per lane is recommended.[10]
-
Antibody Concentration: The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[11]
-
Inefficient Protein Transfer: Confirm successful transfer by staining the membrane with Ponceau S after transfer. For high molecular weight proteins like p62 aggregates, ensure the transfer time is sufficient.
-
Antibody Quality: Ensure your primary antibody is validated for Western Blotting and stored correctly. Consider trying an antibody from a different vendor if issues persist.
Q: I am observing multiple bands or a smear, especially at a high molecular weight. What does this indicate?
A: p62 is known to form high-molecular-weight aggregates, which can appear as a smear or multiple bands on a Western blot.[12]
-
Sample Preparation: Ensure complete denaturation of your samples by boiling in Laemmli buffer with a reducing agent. For stubborn aggregates, sonication of the lysate may be necessary.[10][13]
-
Protein Overload: Loading too much protein can exacerbate aggregation and lead to smearing. Try reducing the amount of protein loaded per lane.[11]
-
Antibody Specificity: Non-specific binding of the primary or secondary antibody can result in extra bands. Ensure adequate blocking (e.g., 5% non-fat milk or BSA in TBST) and perform sufficient washes.[14]
ELISA for p62
Q: My standard curve has a poor fit, or the sample readings are inconsistent.
A: Precision is key for reliable ELISA results.
-
Pipetting Technique: Ensure accurate and consistent pipetting for all standards and samples. Use calibrated pipettes and fresh tips for each addition.[15]
-
Standard Preparation: Reconstitute and dilute the p62 standard precisely as instructed in the kit manual. Ensure the standard is fully dissolved and mixed before preparing the dilution series.[16]
-
Washing Steps: Inadequate washing between steps can lead to high background and variability. Ensure all wells are completely filled and aspirated during each wash.
Q: I am observing high background in my blank and negative control wells.
A: High background can mask the true signal and reduce the assay's sensitivity.
-
Insufficient Blocking: Ensure the blocking step is performed for the recommended time and with the appropriate blocking buffer to prevent non-specific antibody binding.[17]
-
Antibody Concentration: The concentration of the detection antibody may be too high. Try using a higher dilution.
-
Contamination: Cross-contamination between wells or contaminated reagents can lead to a high background. Use fresh reagents and be meticulous with your plate handling.[18]
Immunofluorescence for p62
Q: The fluorescence signal is weak or absent.
A: Several factors can contribute to a weak signal in immunofluorescence.
-
Cell Permeabilization: Inadequate permeabilization will prevent the antibodies from reaching the intracellular p62. Ensure you are using the appropriate permeabilization agent (e.g., Triton X-100 or saponin) for your cell type and fixation method.[19]
-
Antibody Dilution: The primary antibody may be too dilute. Try a lower dilution (higher concentration).[20]
-
Photobleaching: Fluorophores are sensitive to light. Minimize the exposure of your samples to the microscope's light source and use an anti-fade mounting medium.[21]
Q: I am seeing high background fluorescence or non-specific staining.
A: This can obscure the specific localization of p62.
-
Inadequate Blocking: Use a blocking solution containing normal serum from the same species as the secondary antibody to block non-specific binding sites.[20]
-
Secondary Antibody Specificity: Ensure your secondary antibody is highly cross-adsorbed to prevent off-target binding. Run a control where you omit the primary antibody to check for non-specific binding of the secondary antibody.[22]
-
Autofluorescence: Some cell types exhibit natural fluorescence. This can be checked by examining an unstained sample. If autofluorescence is an issue, you may need to use specific quenching techniques or choose fluorophores in a different spectral range.[21]
Experimental Protocols
Western Blotting for p62 Quantification
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-40 µg of protein with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a 10-12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes on ice.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against p62 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add an ECL (enhanced chemiluminescence) substrate and image the blot using a chemiluminescence detection system.
-
-
Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize p62 band intensity to a loading control (e.g., GAPDH or β-actin).
-
ELISA for p62 Quantification
This is a general protocol for a sandwich ELISA. Refer to the specific manufacturer's instructions for your kit.[7][8][9]
-
Reagent Preparation:
-
Prepare all reagents, including standards, samples, and buffers, according to the kit manual. Allow all reagents to reach room temperature before use.
-
-
Standard and Sample Addition:
-
Add 100 µL of each standard and sample to the appropriate wells of the pre-coated microplate.
-
-
Incubation:
-
Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2.5 hours at room temperature or overnight at 4°C).
-
-
Washing:
-
Aspirate the contents of the wells and wash the plate 3-4 times with the provided wash buffer.
-
-
Detection Antibody Addition:
-
Add 100 µL of the biotinylated detection antibody to each well.
-
-
Incubation:
-
Cover the plate and incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Streptavidin-HRP Addition:
-
Add 100 µL of the Streptavidin-HRP solution to each well.
-
-
Incubation:
-
Cover the plate and incubate for 45 minutes at room temperature.
-
-
Washing:
-
Repeat the washing step.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Stop Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Absorbance Reading:
-
Read the absorbance at 450 nm immediately using a microplate reader.
-
-
Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of p62 in your samples.
-
Immunofluorescence Staining for p62
-
Cell Culture:
-
Grow cells on sterile glass coverslips in a petri dish or multi-well plate to 60-80% confluency.
-
-
This compound Treatment:
-
Treat the cells with the desired concentration of this compound for the appropriate duration. Include untreated and vehicle controls.
-
-
Fixation:
-
Remove the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times for 5 minutes each with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Washing:
-
Wash the cells three times for 5 minutes each with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating the cells in 1% BSA in PBST (PBS with 0.1% Tween-20) for 30-60 minutes.[19]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p62 antibody in the blocking buffer.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times for 5 minutes each with PBST.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in the blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times for 5 minutes each with PBST, protected from light.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
-
Washing:
-
Wash the cells once with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope.
-
-
Analysis:
-
Quantify the fluorescence intensity or the number and size of p62 puncta using image analysis software.
-
References
- 1. ir.soligenix.com [ir.soligenix.com]
- 2. Key Binding Characteristics of this compound to Important Intracellular Protein Identified [prnewswire.com]
- 3. ir.soligenix.com [ir.soligenix.com]
- 4. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PathScan® RP Total SQSTM1/p62 Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 7. krishgen.com [krishgen.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. raybiotech.com [raybiotech.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.addgene.org [blog.addgene.org]
- 14. bosterbio.com [bosterbio.com]
- 15. ethosbiosciences.com [ethosbiosciences.com]
- 16. abbexa.com [abbexa.com]
- 17. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 18. researchgate.net [researchgate.net]
- 19. Immunofluorescence microscopy for p62, ubiquitin, and phospho-TBK1 [bio-protocol.org]
- 20. stjohnslabs.com [stjohnslabs.com]
- 21. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Validation & Comparative
Dusquetide vs. Standard of Care: A Comparative Analysis of Efficacy in Oral Mucositis
For Researchers, Scientists, and Drug Development Professionals
Oral mucositis (OM), a common and debilitating side effect of cancer therapy, presents a significant challenge in patient care. This guide provides a detailed comparison of Dusquetide (SGX942), an investigational Innate Defense Regulator (IDR), with established standard-of-care treatments for OM. We present a comprehensive overview of their mechanisms of action, supported by experimental data from preclinical and clinical studies, to inform research and development in this critical area.
Executive Summary
This compound offers a novel approach to managing OM by modulating the innate immune system. Unlike treatments that primarily address symptoms or provide a protective barrier, this compound targets the underlying inflammatory processes. Clinical trial data suggests a potential for reducing the duration of severe oral mucositis (SOM). Standard treatments, such as Palifermin, Benzydamine Hydrochloride, and Photobiomodulation, have demonstrated varying degrees of efficacy in preventing or mitigating OM. This guide will delve into the quantitative data and experimental protocols to provide a clear comparison.
Comparative Efficacy of Oral Mucositis Treatments
The following table summarizes the quantitative data from key clinical trials evaluating the efficacy of this compound and standard oral mucositis treatments in patients with head and neck cancer undergoing chemoradiation.
| Treatment | Key Efficacy Endpoint | This compound/Treatment Group | Placebo/Control Group | p-value | Citation(s) |
| This compound (SGX942) | Median Duration of Severe Oral Mucositis (SOM) (Phase 3 DOM-INNATE) | 8 days | 18 days | Not Statistically Significant | [1][2][3] |
| Median Duration of SOM (Per-Protocol Population) (Phase 3 DOM-INNATE) | 9 days | 18 days | 0.049 | [1][4] | |
| Median Duration of SOM (Phase 2) | 9 days | 18 days | 0.099 | [5][6] | |
| Median Duration of SOM in high-risk patients (Phase 2) | 10 days | 30 days | 0.04 | [5] | |
| Palifermin | Incidence of Severe Oral Mucositis (WHO Grade 3-4) | 51% | 67% | 0.027 | [7][8][9] |
| Median Duration of Severe Oral Mucositis | 4.5 days | 22 days | - | [7][8][9] | |
| Incidence of Severe Oral Mucositis (WHO Grade 3-4) in another trial | 54% | 69% | 0.041 | [10] | |
| Median Duration of Severe Oral Mucositis in another trial | 5 days | 26 days | - | [10] | |
| Benzydamine Hydrochloride | Frequency of Mucositis Grade ≥3 | 43.6% | 78.6% | 0.001 | [11][12] |
| Reduction in Erythema and Ulceration (up to 5000 cGy) | ~30% reduction | - | 0.006 | [13] | |
| Photobiomodulation (PBM) | Incidence of Severe OM (Grade ≥3) | 23% | Historical Control | - | [14] |
| Mean Oral Mucositis Weekly Questionnaire Score at 6 weeks | 33.2 | 27.4 | - | [15] |
Mechanism of Action
This compound
This compound is a first-in-class Innate Defense Regulator that modulates the innate immune response by binding to the intracellular adaptor protein p62 (sequestosome-1). This interaction is believed to re-route the signaling pathways involved in inflammation and tissue repair. Instead of a pro-inflammatory response, this compound promotes an anti-inflammatory and pro-healing environment, which can mitigate the tissue damage caused by chemotherapy and radiation.
This compound's interaction with p62 shifts the cellular response from pro-inflammatory to anti-inflammatory and pro-healing pathways.
Standard Oral Mucositis Treatments
-
Palifermin: A recombinant human keratinocyte growth factor (KGF) that stimulates the proliferation, differentiation, and migration of epithelial cells, thereby thickening the mucosal lining and making it more resistant to damage.
-
Benzydamine Hydrochloride: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and anesthetic properties. It is thought to work by inhibiting the synthesis of pro-inflammatory cytokines.
-
Caphosol: A supersaturated calcium phosphate rinse that lubricates the oral mucosa and is believed to restore the ionic balance of the saliva, promoting the healing of damaged tissues.
-
Doxepin Rinse: A topical tricyclic antidepressant with analgesic properties that provides pain relief from oral mucositis.
-
Oral Cryotherapy: The use of cold therapy (e.g., ice chips) to cause vasoconstriction in the oral cavity, which is thought to reduce the exposure of the mucosa to chemotherapeutic agents.
-
Photobiomodulation (PBM): Also known as low-level laser therapy, PBM is thought to reduce inflammation, alleviate pain, and promote tissue regeneration by stimulating cellular activity.
Experimental Protocols
This compound (SGX942) - Phase 3 DOM-INNATE Trial
-
Study Design: A multinational, randomized, double-blind, placebo-controlled Phase 3 clinical trial.
-
Patient Population: 268 patients with squamous cell carcinoma of the oral cavity and oropharynx scheduled to receive concomitant chemoradiation.
-
Intervention: Patients were randomized 1:1 to receive either this compound (1.5 mg/kg) or a placebo. The treatment was administered as a 4-minute intravenous infusion twice a week during and for two weeks following the completion of chemoradiation.
-
Primary Endpoint: The median duration of severe oral mucositis (SOM), defined as World Health Organization (WHO) Grade ≥3. Oral mucositis was assessed at each treatment visit and for six weeks post-chemoradiation.
Workflow of the Phase 3 DOM-INNATE clinical trial for this compound.
Palifermin in Head and Neck Cancer
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.
-
Patient Population: 186 patients with stage II to IVB carcinoma of the oral cavity, oropharynx, hypopharynx, or larynx undergoing postoperative radiochemotherapy.
-
Intervention: Patients were randomized to receive either weekly Palifermin (120 μg/kg) or a placebo, starting 3 days before and continuing throughout radiochemotherapy.
-
Primary Endpoint: The incidence of severe oral mucositis (WHO grades 3 to 4), with oral assessments performed twice weekly.
Benzydamine Hydrochloride Prophylaxis
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled clinical trial.
-
Patient Population: Patients with head and neck cancer receiving at least 50 Gy of radiation to the oral cavity and oropharyngeal areas.
-
Intervention: Patients were randomized to receive either a 0.15% benzydamine oral rinse or a placebo. Subjects were instructed to rinse with 15 mL for 2 minutes, 4-8 times daily, before and during radiotherapy, and for 2 weeks after completion.
-
Endpoints: Comparison of the highest grade of mucositis at the end of radiotherapy, the frequency of grade 2 or higher mucositis, and the time to onset of grade 2 mucositis.
Photobiomodulation (PBM) Therapy
-
Study Design: A randomized, single-blind clinical trial.
-
Patient Population: 53 patients with head and neck cancer undergoing multimodal treatments.
-
Intervention: Patients were randomized to receive either PBM therapy or standard treatment. PBM was delivered three times per week throughout the radiation therapy period using both intraoral and extraoral systems.
-
Endpoints: Evaluation of oral mucositis, pain, dysgeusia, hyposalivation, dry mouth, and trismus.
Conclusion
This compound presents a promising, mechanistically distinct approach to the management of oral mucositis. While the Phase 3 DOM-INNATE trial did not meet its primary endpoint for statistical significance in the overall population, the clinically meaningful reduction in the duration of SOM, particularly in the per-protocol analysis, suggests biological activity that warrants further investigation.[1][4] Standard treatments like Palifermin have demonstrated statistically significant efficacy in reducing the incidence and duration of severe OM.[7][8][9][10] Other interventions such as Benzydamine hydrochloride and Photobiomodulation also show positive results in mitigating the severity of OM.[11][13][14] The choice of treatment will depend on a variety of factors, including the specific cancer therapy regimen, patient characteristics, and institutional protocols. The data and methodologies presented in this guide are intended to provide a foundation for informed decision-making and to stimulate further research into novel and more effective treatments for oral mucositis.
References
- 1. targetedonc.com [targetedonc.com]
- 2. DOM-INNATE: Study of SGX942 for the Treatment of Oral Mucositis in Patients With Concomitant Chemoradiation Therapy for Head and Neck Cancer [clin.larvol.com]
- 3. soligenix.com [soligenix.com]
- 4. onclive.com [onclive.com]
- 5. ir.soligenix.com [ir.soligenix.com]
- 6. This compound: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. Palifermin decreases severe oral mucositis of patients undergoing postoperative radiochemotherapy for head and neck cancer: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Palifermin reduces severe mucositis in definitive chemoradiotherapy of locally advanced head and neck cancer: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzydamine HCl for prophylaxis of radiation-induced oral mucositis: results from a multicenter, randomized, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photobiomodulation in the management of oral mucositis for adult head and neck cancer patients receiving irradiation: the LiTEFORM RCT - PMC [pmc.ncbi.nlm.nih.gov]
Dusquetide: A Comparative Analysis of its Anti-Inflammatory Effects in Diverse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dusquetide, a novel Innate Defense Regulator (IDR), with other therapeutic agents in various inflammatory models. We will delve into its mechanism of action, present supporting experimental data from preclinical and clinical studies, and offer detailed experimental protocols to aid in the evaluation of this promising therapeutic candidate.
Executive Summary
This compound (also known as SGX942) is a first-in-class synthetic peptide that modulates the innate immune response to inflammation and infection. Unlike traditional anti-inflammatory drugs that often suppress the immune system, this compound works by binding to the intracellular adaptor protein p62 (sequestosome-1), redirecting signaling pathways to promote inflammation resolution, enhance tissue healing, and increase pathogen clearance.[1][2] This guide will compare the efficacy of this compound with a placebo in preclinical and clinical models of oral mucositis, and with Apremilast in the context of Behçet's disease. A conceptual comparison with Palifermin for oral mucositis is also presented based on available data.
Mechanism of Action: The p62 Signaling Node
This compound exerts its anti-inflammatory effects by targeting a key signaling node in the innate immune response. Upon cellular entry, this compound binds to the ZZ domain of p62. This interaction modulates the formation of the p62-RIP1 (Receptor-Interacting Protein 1) complex, leading to an increase in p38 MAP kinase phosphorylation. This signaling cascade ultimately enhances the expression of C/EBPβ (CCAAT/enhancer-binding protein beta), a transcription factor that promotes the expression of anti-inflammatory mediators while suppressing pro-inflammatory cytokines.
Caption: this compound's interaction with the p62 signaling pathway.
Preclinical Validation: Oral Mucositis Models
This compound has been extensively evaluated in well-established animal models of oral mucositis, a severe and debilitating side effect of cancer therapies.
Hamster Cheek Pouch Model of Radiation-Induced Oral Mucositis
This model is a gold standard for studying the pathology of oral mucositis and evaluating potential therapeutic interventions.
Experimental Workflow:
Caption: Workflow for the hamster cheek pouch model of oral mucositis.
Experimental Protocol:
-
Animals: Male Golden Syrian hamsters are used.
-
Induction of Mucositis: A single dose of radiation (typically 40 Gy) is administered to the left everted cheek pouch.
-
Treatment: this compound or a saline placebo is administered intravenously. A typical dosing regimen is a single injection on the day of irradiation.
-
Assessment: The severity of oral mucositis is scored daily for at least 16 days using a standard scale (0 = normal, 5 = severe ulceration). The primary endpoint is the duration of severe (score ≥ 3) oral mucositis.
Quantitative Data: this compound vs. Placebo in Preclinical Oral Mucositis
| Model | Treatment Group | N | Median Duration of Severe Oral Mucositis (Days) | Reduction vs. Placebo | p-value | Reference |
| Hamster Cheek Pouch (Radiation-Induced) | Placebo | 10 | 8.0 | - | - | Kudrimoti et al., 2016 |
| This compound (1.5 mg/kg) | 10 | 4.0 | 50% | <0.05 | Kudrimoti et al., 2016 | |
| Mouse (Fractionated Radiation + Cisplatin) | Placebo | 8 | 9.5 | - | - | Kudrimoti et al., 2016 |
| This compound (20 mg/kg) | 8 | 5.0 | 47% | <0.05 | Kudrimoti et al., 2016 |
Clinical Validation: this compound in Inflammatory Conditions
This compound has progressed to clinical trials for oral mucositis in head and neck cancer patients and for the treatment of oral ulcers in Behçet's disease.
Phase 2 Clinical Trial: Oral Mucositis in Head and Neck Cancer
A randomized, double-blind, placebo-controlled Phase 2 study evaluated the efficacy and safety of this compound in patients receiving chemoradiation for head and neck cancer.[3]
Experimental Protocol:
-
Patient Population: Patients with squamous cell carcinoma of the oral cavity or oropharynx scheduled to receive at least 55 Gy of radiation with concomitant cisplatin.
-
Treatment: Patients were randomized to receive intravenous this compound (1.5 mg/kg or 6.0 mg/kg) or placebo twice weekly during chemoradiation.
-
Primary Endpoint: The duration of severe oral mucositis (World Health Organization [WHO] Grade ≥3).
Quantitative Data: this compound vs. Placebo in Clinical Oral Mucositis
| Patient Population | Treatment Group | N | Median Duration of Severe Oral Mucositis (Days) | Reduction vs. Placebo | p-value | Reference |
| All Patients | Placebo | 29 | 18 | - | - | Kudrimoti et al., 2016 |
| This compound (1.5 mg/kg) | 28 | 9 | 50% | 0.099 | Kudrimoti et al., 2016 | |
| High-Risk Patients (Cisplatin ≥80 mg/m²) | Placebo | 15 | 30 | - | - | Kudrimoti et al., 2016 |
| This compound (1.5 mg/kg) | 10 | 10 | 67% | 0.04 | Kudrimoti et al., 2016 |
Conceptual Comparison: this compound vs. Palifermin for Oral Mucositis
While no head-to-head preclinical or clinical trials have directly compared this compound and Palifermin, a conceptual comparison can be made based on their distinct mechanisms of action and available clinical data.
| Feature | This compound (SGX942) | Palifermin (Kepivance®) |
| Mechanism of Action | Innate Defense Regulator; binds to p62 to modulate inflammatory signaling.[1] | Keratinocyte Growth Factor (KGF) receptor agonist; stimulates epithelial cell proliferation and differentiation. |
| Primary Effect | Anti-inflammatory, anti-infective, and tissue healing.[2] | Proliferative and cytoprotective for epithelial cells. |
| Clinical Indication | Investigational for oral mucositis in head and neck cancer. | Approved for severe oral mucositis in patients with hematologic malignancies undergoing myelotoxic therapy. |
| Reported Efficacy | ~50-67% reduction in duration of severe oral mucositis vs. placebo in Phase 2.[3] | Significant reduction in incidence and duration of severe oral mucositis vs. placebo in pivotal trials. |
Phase 2a Clinical Trial: Oral Ulcers in Behçet's Disease
A proof-of-concept, open-label Phase 2a study assessed the biological activity of this compound in patients with active oral ulcers associated with Behçet's Disease. The study endpoints were designed to be comparable to the Phase 3 trial of the approved therapy, Apremilast.
Experimental Protocol:
-
Patient Population: Patients with active Behçet's Disease and recurrent oral ulcers.
-
Treatment: Intravenous this compound administered twice weekly for 4 weeks.
-
Primary Endpoint: Area under the curve (AUC) for the number of oral ulcers from baseline to week 4.
Quantitative Data: this compound vs. Apremilast in Behçet's Disease (Indirect Comparison)
The efficacy of this compound was compared to the placebo and Apremilast arms of the RELIEF Phase 3 trial.
| Metric (at Week 4) | This compound (SGX945) (vs. RELIEF Placebo) | Apremilast (Otezla®) (vs. RELIEF Placebo) | Reference |
| Improvement in AUC for Oral Ulcers | 40% | 37% | Soligenix Press Release, 2025 |
| Treatment Duration for a 4-week effect | 4 weeks | 4 weeks (continuous dosing required) | Soligenix Press Release, 2025 |
Conclusion
This compound has demonstrated significant and consistent anti-inflammatory effects across a range of preclinical and clinical models. Its novel mechanism of action, centered on the modulation of the p62 signaling pathway, offers a distinct therapeutic approach compared to existing treatments. In the context of oral mucositis, this compound has shown comparable or potentially superior efficacy to placebo in reducing the duration of severe symptoms. For Behçet's disease, early clinical data suggests a promising efficacy profile in resolving oral ulcers, with a potential for a more durable response compared to the currently approved therapy, Apremilast. Further large-scale, controlled clinical trials are warranted to fully elucidate the therapeutic potential of this compound in these and other inflammatory conditions. The detailed experimental protocols provided in this guide are intended to facilitate further research and independent validation of these findings.
References
- 1. This compound: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical applications of palifermin: amelioration of oral mucositis and other potential indications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dusquetide and Other p62 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dusquetide and other inhibitors of the multifaceted signaling hub, p62 (also known as Sequestosome-1 or SQSTM1). This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant signaling pathways to aid in the evaluation and selection of these compounds for further investigation.
Introduction to p62 and Its Inhibition
The p62 protein is a crucial adaptor protein involved in a multitude of cellular processes, including selective autophagy, inflammation, and cell survival signaling.[1] Its modular structure allows it to interact with a variety of signaling molecules, making it a central node in pathways such as NF-κB and Keap1-Nrf2.[1][2][3][4][5] The dysregulation of p62 function has been implicated in various diseases, including cancer and inflammatory conditions, making it an attractive therapeutic target.
This guide focuses on a comparative analysis of this compound, a novel innate defense regulator, and other small molecule inhibitors of p62, namely K67 and XRK3F2. While direct head-to-head comparative studies are limited, this document compiles available quantitative data to facilitate a side-by-side evaluation of their mechanisms and potential applications.
Comparative Analysis of p62 Inhibitors
The following tables summarize the available quantitative data for this compound, K67, and XRK3F2, focusing on their binding affinity, mechanism of action, and effects on cellular processes.
Table 1: Inhibitor Characteristics and Binding Affinity
| Inhibitor | Type | Target Domain | Binding Affinity (Kd/IC50) |
| This compound | Synthetic Peptide | ZZ domain | 0.8 µM (Kd)[1] |
| K67 | Small Molecule | Keap1-binding region | 1.5 µM (IC50 for p62-Keap1 interaction)[6] |
| XRK3F2 | Small Molecule | ZZ domain | Not explicitly reported |
Table 2: Mechanism of Action and Cellular Effects
| Inhibitor | Mechanism of Action | Key Cellular Effects |
| This compound | Modulates the p62-RIP1 complex, increases p38 phosphorylation, and enhances C/EBPβ expression without activating autophagy.[1][7] | Anti-inflammatory, anti-infective, tissue healing.[8] |
| K67 | Inhibits the interaction between phosphorylated p62 and Keap1, leading to Nrf2 degradation.[6] | Inhibits tumor cell proliferation and enhances sensitivity to chemotherapy in hepatocellular carcinoma cells.[6] |
| XRK3F2 | Binds to the ZZ domain of p62, inhibiting its autophagic function.[9] | Induces cell death in multiple myeloma cell lines (IC50: 3-6 µM) and acts synergistically with proteasome inhibitors.[9][10][11][12] |
Signaling Pathways Modulated by p62 Inhibitors
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by p62 and its inhibitors.
Caption: The p62-Keap1-Nrf2 signaling pathway and the inhibitory action of K67.
Caption: The p62-NF-κB signaling pathway and the modulatory effect of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Co-Immunoprecipitation (Co-IP) for p62 Interaction Analysis
This protocol is designed to investigate the interaction between p62 and its binding partners.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein A/G magnetic beads
-
Primary antibody against p62
-
Primary antibody against the protein of interest
-
IgG control antibody
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
Procedure:
-
Cell Lysis: Lyse cells expressing the proteins of interest in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads and an IgG control antibody to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody against p62 overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against p62 and the protein of interest to confirm the interaction.[13][14][15][16]
Western Blot Analysis of p62 Pathway Proteins
This protocol is used to detect and quantify the expression levels of proteins in the p62 signaling pathways.[17][18][19][20]
Materials:
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p62, phospho-p38, total p38, Nrf2, Keap1, etc.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Extract total protein from cells or tissues and determine the concentration using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation in response to treatment with p62 inhibitors.[21][22][23][24][25]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the p62 inhibitor for the desired duration.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the inhibitor.[26][27]
In Vivo Animal Model for Oral Mucositis
This section briefly describes a common animal model used to evaluate the efficacy of therapeutics for oral mucositis.
Hamster Cheek Pouch Model:
-
Induction of Mucositis: Mucositis is typically induced in the cheek pouches of hamsters by a combination of mechanical irritation (e.g., scratching with a needle) and administration of a chemotherapeutic agent like 5-fluorouracil (5-FU) or radiation.[28][29][30][31]
-
Treatment: The test compound (e.g., this compound) is administered systemically or topically before, during, and/or after the induction of mucositis.
-
Evaluation: The severity of mucositis is scored daily based on the degree of erythema, ulceration, and swelling. Histological analysis of the cheek pouch tissue can also be performed to assess epithelial damage and inflammation.
Conclusion
This compound, K67, and XRK3F2 represent a diverse set of molecules that target the p62 signaling hub through different mechanisms. This compound, a synthetic peptide, modulates p62's role in innate immunity, showing promise in inflammatory conditions like oral mucositis. In contrast, the small molecules K67 and XRK3F2 have been primarily investigated for their anti-cancer properties by targeting different aspects of p62's function.
The provided data and protocols offer a foundation for researchers to compare these inhibitors and design further experiments. Direct comparative studies are warranted to fully elucidate the relative potency, specificity, and therapeutic potential of these and other emerging p62 inhibitors. The continued exploration of p62 as a therapeutic target holds significant promise for the development of novel treatments for a range of diseases.
References
- 1. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of p62/SQSTM1–Keap1–Nuclear Factor Erythroid 2-Related Factor 2 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the p62-Keap1-NRF2 Pathway Protects against Ferroptosis in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ir.soligenix.com [ir.soligenix.com]
- 9. "XRK3F2 inhibits p62 signaling and augments myeloma killing by proteaso" by Ellen Trautman, Colin Crean et al. [scholarship.depauw.edu]
- 10. Pharmacologic targeting of the p62 ZZ domain enhances both anti-tumor and bone-anabolic effects of bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarship.depauw.edu [scholarship.depauw.edu]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. bitesizebio.com [bitesizebio.com]
- 16. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. proteolysis.jp [proteolysis.jp]
- 19. researchgate.net [researchgate.net]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. researchhub.com [researchhub.com]
- 26. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cdn.mdedge.com [cdn.mdedge.com]
- 29. Chemotherapy Induces Oral Mucositis in Mice Without Additional Noxious Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Radiation‐induced oral mucositis hamster model using a linear accelerator enhances clinical relevance of preclinical studies for treatment strategy investigation - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Dusquetide's Anti-Tumor Effects in Xenograft Models: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the anti-tumor effects of Dusquetide (SGX-942) in xenograft models, specifically focusing on the MCF-7 breast cancer cell line, as indicated in preclinical studies. While detailed peer-reviewed data on the reproducibility of these effects are not extensively available in the public domain, this document synthesizes information from official press releases and compares it with established alternative treatments for which experimental data is more readily accessible. This guide is intended for researchers, scientists, and drug development professionals to offer a current perspective on the preclinical anti-tumor potential of this compound and its standing relative to other therapeutic options.
Executive Summary
This compound, an innate defense regulator, has demonstrated potential anti-tumor activity in preclinical xenograft models. Reports from Soligenix, Inc., the developer of this compound, indicate that the compound is effective in reducing tumor size in MCF-7 breast cancer xenografts, both as a standalone therapy and in combination with standard treatments like chemotherapy (paclitaxel), targeted therapy (trastuzumab), and radiation. The proposed mechanism of action involves the modulation of the innate immune response through interaction with the scaffold protein p62 (sequestosome-1), which is implicated in tumor cell survival pathways.
This guide presents the available data on this compound's efficacy and provides a comparison with the anti-tumor effects of paclitaxel, trastuzumab, and radiation therapy in similar MCF-7 xenograft models. Due to the limited availability of detailed quantitative data from peer-reviewed publications for this compound, this comparison relies on publicly available information and highlights the need for further detailed studies to fully elucidate its reproducible anti-tumor effects.
Data Presentation: Comparative Efficacy in MCF-7 Xenograft Models
The following tables summarize the available quantitative data for this compound and its comparators in MCF-7 xenograft models. It is important to note that the data for this compound is derived from press releases and lacks the detailed experimental context of peer-reviewed studies.
Table 1: Anti-Tumor Efficacy of this compound in MCF-7 Xenograft Models
| Treatment Group | Outcome Measure | Result | Statistical Significance | Source |
| This compound (standalone) | Tumor Size | Reduction in tumor size | p<0.01 | [1] |
| This compound + Radiation | Survival | Enhanced overall survival | p<0.05 (vs. radiation only) | [1] |
| This compound + Paclitaxel + Trastuzumab | Tumor Size | Reduction in tumor size | p<0.001 (vs. placebo only) | [1] |
Note: Specific percentages of tumor reduction and survival enhancement for this compound are not publicly available.
Table 2: Anti-Tumor Efficacy of Paclitaxel in MCF-7 Xenograft Models
| Treatment Group | Outcome Measure | Result | Source |
| Paclitaxel (20 mg/kg, IP, once/week) | Tumor Volume | Significant reduction in tumor volume compared to vehicle control | [2] |
| Paclitaxel | Tumor Growth | Significant inhibition of breast tumor growth compared to control group | [3] |
Table 3: Anti-Tumor Efficacy of Trastuzumab in MCF-7HER2 Xenograft Models
| Treatment Group | Outcome Measure | Result | Statistical Significance | Source |
| Trastuzumab (10 mg/kg) | Tumor Growth Inhibition | 80.2% (±23.8%) inhibition | p = 0.000005 | [4] |
| Trastuzumab + Gefitinib | Tumor Growth Inhibition | 89.1% (±14.3%) inhibition | p = 0.000001 | [4] |
Table 4: Effects of Radiation Therapy on MCF-7 Xenograft Models
| Treatment Group | Outcome Measure | Result | Source |
| Single dose of 20 Gy | Gene Expression | Significant alteration in genes related to the ERAD pathway and glutamate receptor activation | [5][6] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of typical methodologies used in xenograft studies with the discussed treatments.
MCF-7 Xenograft Model Establishment (General Protocol)
A common protocol for establishing MCF-7 xenograft models involves the subcutaneous injection of MCF-7 cells (typically 1 x 10^7 cells) suspended in a solution like Matrigel into the flank of immunocompromised mice (e.g., nude mice)[2]. Due to the estrogen-receptor-positive nature of MCF-7 cells, estrogen supplementation is often required for tumor growth.
This compound Administration (Presumed Protocol)
While a specific protocol for the anti-tumor studies with this compound is not publicly detailed, its administration in other clinical studies for oral mucositis involves intravenous infusion[3]. A similar route of administration would be expected in preclinical xenograft studies.
Paclitaxel Administration
In a representative study, once tumors reached a volume of approximately 100mm³, mice were treated with paclitaxel at a dose of 20 mg/kg via intraperitoneal (IP) injection once a week[2]. Tumor volume was monitored regularly using calipers.
Trastuzumab Administration
In a study using MCF-7 cells engineered to overexpress HER2, trastuzumab was administered at a dose of 10 mg/kg[4]. Treatment was initiated when tumors reached a specified volume.
Radiation Therapy
A study investigating the effects of radiation on MCF-7 xenografts involved a single dose of 20 Gy delivered to the tumor-bearing region of the mice[5][6].
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: The p62 Signaling Pathway
This compound's novel mechanism of action involves its interaction with the intracellular scaffold protein p62 (sequestosome-1)[2][7]. This protein is a key node in several signaling pathways implicated in tumor cell survival, including autophagy and inflammation. By binding to p62, this compound is thought to modulate the host's innate immune response, shifting it towards an anti-inflammatory and tissue-healing state, which may contribute to its anti-tumor effects[7].
Caption: this compound's interaction with the p62 protein within a tumor cell.
General Experimental Workflow for Xenograft Studies
The following diagram illustrates a typical workflow for assessing the efficacy of an anti-tumor agent in a xenograft model.
Caption: A standard workflow for in vivo anti-tumor drug efficacy studies.
Discussion and Future Directions
The available information suggests that this compound holds promise as a potential anti-cancer agent, particularly in combination with existing therapies. Its unique mechanism of modulating the innate immune system via p62 offers a novel therapeutic avenue. However, the lack of detailed, peer-reviewed publications on its anti-tumor effects in xenograft models makes a direct and robust comparison with established treatments challenging.
For a comprehensive evaluation of this compound's reproducibility and true potential, the following are necessary:
-
Publication of Detailed Preclinical Data: The scientific community would greatly benefit from peer-reviewed publications detailing the experimental protocols and full quantitative data from the xenograft studies mentioned in press releases. This would allow for independent assessment and comparison.
-
Head-to-Head Comparator Studies: Rigorous preclinical studies directly comparing the efficacy of this compound with standard-of-care treatments like paclitaxel and trastuzumab within the same experimental setup are needed to determine its relative therapeutic value.
-
Elucidation of the Anti-Tumor Mechanism: Further research is required to fully understand how the modulation of the p62 pathway by this compound translates to its anti-tumor effects in different cancer types.
References
- 1. soligenix.com [soligenix.com]
- 2. ir.soligenix.com [ir.soligenix.com]
- 3. soligenix.com [soligenix.com]
- 4. ir.soligenix.com [ir.soligenix.com]
- 5. Comparison of transcriptome profiles of radiotherapy beams on MCF-7 breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
Dusquetide's Mechanism of Action: A Comparative Analysis for Drug Development Professionals
A comprehensive guide to the signaling pathways, experimental validation, and comparative performance of the innate defense regulator, Dusquetide.
This guide provides an in-depth analysis of the mechanism of action of this compound, a novel Innate Defense Regulator (IDR). It is designed for researchers, scientists, and drug development professionals interested in the modulation of the innate immune system. We will delve into the molecular signaling cascade initiated by this compound, compare its activity with other molecules targeting similar pathways, and provide detailed experimental protocols for the cross-validation of its mechanism.
Introduction to this compound: A Modulator of Innate Immunity
This compound is a synthetic peptide that has demonstrated significant potential in regulating the body's innate immune response to inflammation and infection.[1][2] Unlike traditional anti-inflammatory agents that often broadly suppress the immune system, this compound fine-tunes the innate immune response, promoting a balanced anti-inflammatory and tissue-healing environment.[2] Its primary molecular target has been identified as the intracellular scaffold protein Sequestosome-1 (SQSTM1), more commonly known as p62.[2][3][4]
The Signaling Pathway of this compound
This compound exerts its immunomodulatory effects by directly binding to the ZZ domain of the p62 protein.[1][3] This interaction initiates a signaling cascade that ultimately leads to a tempered inflammatory response and enhanced tissue repair. The key steps in this pathway are:
-
Binding to p62: this compound binds to the ZZ domain of the p62 protein.[1]
-
Stabilization of the p62-RIP1 Complex: This binding event modulates the interaction between p62 and Receptor-Interacting Protein 1 (RIP1), leading to the stabilization of the p62-RIP1 complex.[1][3]
-
Activation of p38 MAPK: The stabilized p62-RIP1 complex promotes the phosphorylation and activation of p38 Mitogen-Activated Protein Kinase (MAPK).[1][3]
-
Enhanced CEBP/B Expression: Activated p38 MAPK, in turn, increases the expression of the transcription factor CCAAT/enhancer-binding protein beta (CEBP/B).[1][3]
-
Selective Immune Modulation: The upregulation of CEBP/B contributes to the anti-inflammatory and tissue-healing properties of this compound, without inducing autophagy.[1][3]
Comparison with Alternative p62 Modulators
This compound's mechanism of action, centered on the modulation of p62, places it within a class of emerging therapeutics. To provide a comparative perspective, we have summarized the known effects of other molecules that target p62.
| Compound | Target Domain | Mechanism of Action | Downstream Effects | Reference |
| This compound | ZZ domain | Stabilizes p62-RIP1 complex | ↑ p38 phosphorylation, ↑ CEBP/B expression | [1][3] |
| XRK3F2 | ZZ domain | Inhibitor of p62-ZZ domain interaction | Suppresses multiple myeloma growth | [1] |
| K67 | Keap1 binding domain | Selective inhibitor of p62-Keap1 interaction | Inhibits Nrf2 activation | [5] |
| PMI | Unspecified | p62-mediated mitophagy activator | Stabilizes Nrf2, enhances p62 expression | [5] |
Cross-Validation of this compound's Mechanism of Action: Experimental Protocols
The validation of this compound's mechanism of action relies on a series of key experiments. Below, we provide detailed protocols for these assays.
Co-Immunoprecipitation of this compound and p62
This protocol is designed to confirm the direct interaction between this compound and the p62 protein within a cellular context.
Materials:
-
HEK293T cells overexpressing RIP1
-
This compound
-
TNFα
-
IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, with protease and phosphatase inhibitors)
-
Anti-p62 antibody
-
Anti-RIP1 antibody
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat HEK293T cells overexpressing RIP1 with this compound, followed by stimulation with TNFα.
-
Cell Lysis: Lyse the cells using ice-cold IP Lysis Buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-p62 antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Wash the beads several times with IP Lysis Buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-RIP1 antibody to detect the co-immunoprecipitated RIP1.
Western Blot for Phospho-p38 MAPK
This protocol measures the level of p38 MAPK phosphorylation in response to this compound treatment.
Materials:
-
RAW264.7 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting reagents
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat RAW264.7 cells with varying concentrations of this compound for a specified time (e.g., 60 minutes).
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-p38 antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-p38 antibody to normalize for protein loading.
CEBP/B Expression Assay (RT-qPCR)
This protocol quantifies the change in CEBP/B mRNA expression following this compound treatment.
Materials:
-
RAW264.7 cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CEBP/B and a housekeeping gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
Cell Treatment: Treat RAW264.7 cells with this compound.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for CEBP/B and the housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CEBP/B expression in this compound-treated cells compared to untreated controls.
Conclusion
This compound represents a promising therapeutic candidate with a well-defined mechanism of action centered on the modulation of the p62 signaling hub. Its ability to selectively promote an anti-inflammatory and tissue-healing response without inducing autophagy distinguishes it from other immunomodulatory agents. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and cross-validation of this compound's unique mechanism, paving the way for its further development and potential clinical applications.
References
- 1. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.soligenix.com [ir.soligenix.com]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Key Binding Characteristics of this compound to Important Intracellular Protein Identified [prnewswire.com]
- 5. researchgate.net [researchgate.net]
Dusquetide's safety profile compared to traditional anti-inflammatory drugs
A comprehensive comparison of the investigational drug Dusquetide with traditional anti-inflammatory agents, such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, reveals a potentially superior safety profile for this compound, positioning it as a promising alternative in the management of inflammatory conditions. Clinical trial data for this compound indicates a high degree of tolerability with a low incidence of adverse events, a stark contrast to the well-documented side effects associated with NSAIDs and corticosteroids.
This compound, a novel Innate Defense Regulator (IDR), operates by modulating the body's innate immune response to inflammation and tissue damage.[1] Its mechanism of action, which involves interaction with the intracellular adaptor protein p62, leads to a downstream signaling cascade that promotes anti-inflammatory and tissue-healing processes.[2][3][4] This targeted approach appears to circumvent the broader and often detrimental effects of traditional anti-inflammatory drugs.
In contrast, NSAIDs exert their anti-inflammatory effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1, which plays a crucial role in protecting the gastric mucosa and maintaining renal blood flow, can lead to significant gastrointestinal and renal complications. Corticosteroids, on the other hand, function by binding to glucocorticoid receptors, leading to broad immunosuppressive and anti-inflammatory effects through the transactivation and transrepression of various genes. This widespread action, while effective, is also responsible for a host of potential adverse effects affecting multiple organ systems.
Comparative Safety Profile: A Tabular Overview
The following tables summarize the reported adverse events for this compound, NSAIDs, and corticosteroids, based on available clinical trial data and literature reviews. It is important to note that direct head-to-head comparative safety trials between this compound and traditional anti-inflammatory drugs have not been conducted. The data for this compound is derived from placebo-controlled studies.
| Adverse Event Category | This compound (SGX942) | NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) | Corticosteroids |
| Gastrointestinal | Not reported as a common adverse event in clinical trials.[5] | Dyspepsia, nausea, abdominal pain, ulcers, bleeding, perforation.[6] | Peptic ulcers, pancreatitis, gastrointestinal bleeding. |
| Cardiovascular | No significant cardiovascular adverse events reported.[5] | Increased risk of myocardial infarction, stroke, hypertension, heart failure. | Hypertension, fluid retention, arrhythmias. |
| Renal | No significant renal adverse events reported.[5] | Acute kidney injury, chronic kidney disease, fluid and electrolyte imbalances. | Fluid and electrolyte disturbances. |
| Musculoskeletal | Not reported as a common adverse event. | Osteoporosis, myopathy, aseptic necrosis of bone. | |
| Endocrine/Metabolic | Not reported as a common adverse event. | Hyperglycemia, Cushing's syndrome, adrenal suppression. | |
| Neurological/Psychiatric | Not reported as a common adverse event. | Headache, dizziness, tinnitus. | Mood swings, psychosis, insomnia, cognitive impairment. |
| Dermatologic | Not reported as a common adverse event. | Rash, pruritus. | Skin atrophy, acne, impaired wound healing. |
| Infections | No increased risk of infection observed. A decrease in infection rates was noted in some studies.[7][8] | Increased susceptibility to infections. |
Experimental Protocols
This compound (SGX942) Clinical Trials
The safety and efficacy of this compound have been evaluated in multiple clinical trials, including a Phase 1 study in healthy volunteers and Phase 2 and 3 studies in patients with oral mucositis.
Phase 3 DOM-INNATE Study (NCT03237325): [9]
-
Study Design: A pivotal, double-blind, randomized, placebo-controlled, multinational study.[10]
-
Participants: 268 patients with squamous cell carcinoma of the head and neck undergoing concomitant chemoradiation therapy.[10]
-
Intervention: Patients were randomized to receive either this compound (1.5 mg/kg) or a placebo, administered as an intravenous infusion twice weekly during and for two weeks following the completion of chemoradiation.
-
Safety Assessment: Adverse events were monitored throughout the study and for a 12-month follow-up period. The safety profile was a key secondary endpoint. While the study did not meet its primary efficacy endpoint with statistical significance, it did demonstrate clinically meaningful reductions in severe oral mucositis, and the treatment was found to be safe and well-tolerated.[11][12]
Phase 2 Study (NCT02013057):
-
Study Design: A double-blind, randomized, placebo-controlled, dose-escalating, multicenter study.[8]
-
Participants: 111 patients with head and neck cancer receiving concomitant chemoradiation.[7]
-
Intervention: Patients received either this compound at varying doses or a placebo.
-
Safety Assessment: Safety and tolerability were primary endpoints. The long-term follow-up of this study concluded that there were no drug-related toxicities identified.[5]
Signaling Pathway Diagrams
This compound Signaling Pathway
This compound modulates the innate immune response by binding to the intracellular protein p62 (sequestosome-1). This interaction influences downstream signaling pathways, leading to an increase in p38 phosphorylation and enhanced expression of the transcription factor C/EBPβ, while not activating the autophagy pathway.[2][4] This targeted modulation helps to resolve inflammation and promote tissue healing.
NSAID Signaling Pathway
NSAIDs primarily act by inhibiting the COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Corticosteroid Signaling Pathway
Corticosteroids diffuse across the cell membrane and bind to cytosolic glucocorticoid receptors (GR). The activated GR complex then translocates to the nucleus, where it either directly binds to DNA to activate the transcription of anti-inflammatory genes (transactivation) or interferes with the function of pro-inflammatory transcription factors (transrepression).
References
- 1. researchgate.net [researchgate.net]
- 2. This compound modulates innate immune response through binding to p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.soligenix.com [ir.soligenix.com]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. ir.soligenix.com [ir.soligenix.com]
- 6. Soligenix Initiates Pivotal Phase 3 Clinical Trial of SGX942 (this compound) for the Treatment of Oral Mucositis in Head and Neck Cancer Patients [prnewswire.com]
- 7. This compound: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. DOM-INNATE: Study of SGX942 for the Treatment of Oral Mucositis in Patients With Concomitant Chemoradiation Therapy for Head and Neck Cancer [clin.larvol.com]
- 10. onclive.com [onclive.com]
- 11. targetedonc.com [targetedonc.com]
- 12. ir.soligenix.com [ir.soligenix.com]
Dusquetide vs. Novel Immunomodulators: A Comparative Performance Analysis for Researchers
A deep dive into the mechanisms and performance of Dusquetide, a novel Innate Defense Regulator, benchmarked against a new wave of immunomodulatory agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to inform future research and therapeutic development.
Introduction
The landscape of immunomodulatory therapeutics is rapidly evolving, with a shift towards agents that can precisely modulate specific pathways within the immune system to combat a range of diseases, from inflammatory conditions to cancer. This compound, a first-in-class Innate Defense Regulator (IDR), represents a unique approach by targeting the intracellular scaffold protein p62 (sequestosome-1) to modulate the innate immune response. This mechanism allows this compound to temper excessive inflammation while enhancing tissue repair and anti-infective responses.[1][2][3] This guide provides a comparative analysis of this compound against several classes of novel immunomodulators that have recently emerged, focusing on their mechanisms of action, preclinical performance, and clinical trial outcomes. The selected comparators include Janus kinase (JAK) inhibitors, STING (Stimulator of Interferon Genes) agonists, indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, and RAF/MEK inhibitors, all of which represent cutting-edge strategies in immunomodulation.
This compound: A Modulator of Innate Immunity
This compound is a synthetic peptide that functions by binding to the ZZ domain of the intracellular adapter protein p62.[1] This interaction modulates the formation of the p62-RIP1 complex, leading to an increase in p38 phosphorylation and subsequent enhancement of CEBP/B expression.[1] Notably, this signaling cascade occurs without activating the autophagy pathway. The net effect is a rebalancing of the innate immune response, shifting it away from a pro-inflammatory state towards a pro-reparative and anti-infective state.
Signaling Pathway of this compound
Caption: this compound's mechanism of action, modulating the p62 signaling pathway.
Performance Data: this compound in Oral Mucositis
This compound has been extensively studied for its efficacy in treating severe oral mucositis (SOM), a common and debilitating side effect of cancer therapy.
| Study Type | Model/Patient Population | Key Findings | Reference |
| Preclinical | Mouse and hamster models of oral mucositis | ~50% reduction in the duration of oral mucositis. | [4][5][6] |
| Phase 2 Clinical Trial (NCT02535632) | Head and neck cancer patients undergoing chemoradiation | 50% reduction in the median duration of SOM (from 18 days with placebo to 9 days with 1.5 mg/kg this compound). In high-risk patients, a 67% reduction was observed. | [4][7][8] |
| Phase 3 Clinical Trial (DOM-INNATE - NCT03237325) | Head and neck cancer patients receiving chemoradiation | 56% reduction in the median duration of SOM (from 18 days with placebo to 8 days with this compound). The result was not statistically significant in the intent-to-treat population but was statistically significant in the per-protocol population (50% reduction, p=0.049). | [9] |
Novel Immunomodulators: A Comparative Overview
The following sections detail the performance of selected novel immunomodulators, providing a benchmark against which this compound can be evaluated.
Janus Kinase (JAK) Inhibitors: Ruxolitinib
JAK inhibitors are small molecules that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical for cytokine signaling. Ruxolitinib is a potent inhibitor of JAK1 and JAK2.
Signaling Pathway of Ruxolitinib
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Performance Data: Ruxolitinib in Inflammatory Conditions
| Study Type | Condition | Key Findings | Reference |
| Phase 3 Clinical Trial (COMFORT-I) | Myelofibrosis | 41.9% of patients achieved ≥35% reduction in spleen volume at 24 weeks (vs. 0.7% with placebo). 45.9% had a ≥50% improvement in symptom score (vs. 5.3% with placebo). | [10] |
| Phase 2 Clinical Trial | Mild-to-moderate Hidradenitis Suppurativa | Significant reduction in abscess and inflammatory nodule count with 1.5% ruxolitinib cream compared to vehicle control at week 16. | |
| Preclinical Study | Murine models of dermatitis | Ruxolitinib cream effectively reduced skin thickening and itch through downregulation of T helper 2-driven inflammation. | [11] |
STING Agonists: IMSA101 and E7766
STING agonists are a class of drugs that activate the STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers a type I interferon response, leading to the activation of adaptive immunity.
Signaling Pathway of STING Agonists
Caption: STING agonists activate the cGAS-STING pathway to induce an immune response.
Performance Data: STING Agonists in Oncology
| Drug | Study Type | Patient Population/Model | Key Findings | Reference |
| IMSA101 | Preclinical | C57BL/6 mice with tumors | In combination with CAR T-cell therapy, improved survival and induced memory T-cell formation. Increased trafficking of immune cells into the tumor. | |
| IMSA101 | Phase 1 Clinical Trial (NCT04020185) | Advanced solid tumors | Well-tolerated. Notable tumor regressions observed in both injected and non-injected lesions. A partial response was seen in a patient with refractory uveal melanoma when combined with an ICI. | [12][13] |
| E7766 | Preclinical | Mouse models | Complete regression or significant tumor growth delay with single intratumoral injections. | [14] |
| E7766 | Phase 1/Ib Clinical Trial (NCT04144140) | Advanced solid tumors | Manageable safety profile. 33.3% of patients achieved stable disease. Transient increases in plasma levels of pro-inflammatory cytokines (IFN-α, IFN-β, IFN-γ, TNF-α, IL-6). | [15][16][17] |
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: Linrodostat and Navoximod
IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan. In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine, which suppresses T-cell function. IDO1 inhibitors aim to reverse this immunosuppressive effect.
Signaling Pathway of IDO1 Inhibitors
Caption: IDO1 inhibitors block the conversion of tryptophan to kynurenine.
Performance Data: IDO1 Inhibitors in Oncology
| Drug | Study Type | Patient Population | Key Findings | Reference |
| Linrodostat (BMS-986205) | In vitro | IDO1-expressing cells | Potent and irreversible inhibitor of IDO1 with an IC50 of 1.1-1.7 nM. | [18][19] |
| Linrodostat (BMS-986205) | Phase 1/2 Clinical Trial | Advanced solid tumors or hematologic malignancies | In combination with nivolumab, responses were observed across different tumor types, particularly in immunotherapy-naïve patients. | [20][21] |
| Navoximod (GDC-0919) | In vitro | Cell-based assays | Potency (EC50) of 70-90 nM. | [22] |
| Navoximod (GDC-0919) | Phase 1 Clinical Trial | Recurrent advanced solid tumors | Well-tolerated. 36% of efficacy-evaluable patients had stable disease. | [22][23] |
| Navoximod (GDC-0919) | Phase 1 Clinical Trial | Advanced solid tumors | In combination with atezolizumab, an overall response rate of 9% (partial response) was observed in the dose-escalation phase and 11% (partial or complete response) in the expansion phase. | [24][25][26] |
RAF/MEK Inhibitors: Avutometinib
The RAS-RAF-MEK-ERK (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in many cancers. Avutometinib is a dual inhibitor of RAF and MEK.
Signaling Pathway of Avutometinib
Caption: Avutometinib dually inhibits the RAF/MEK signaling pathway.
Performance Data: Avutometinib in Oncology
| Drug Combination | Study Type | Patient Population | Key Findings | Reference |
| Avutometinib + Defactinib | Phase 2 Clinical Trial (RAMP 201) | Recurrent low-grade serous ovarian cancer | Confirmed overall response rate (ORR) of 31% in all patients, 44% in patients with a KRAS mutation, and 17% in patients with KRAS wild-type. | [27][28] |
| Avutometinib + Defactinib | Phase 2 Clinical Trial (RAMP 201) | Recurrent low-grade serous ovarian cancer | Median progression-free survival of 12.9 months. Generally well-tolerated with a 10% discontinuation rate due to adverse events. | [29][30] |
Experimental Protocols
This compound - Preclinical Oral Mucositis Model
-
Animal Model: Golden Syrian hamsters.
-
Induction of Mucositis: Acute radiation-induced oral mucositis is established by delivering a single dose of radiation to the hamster's left buccal pouch.
-
Treatment: this compound is administered intravenously at varying doses.
-
Assessment: The severity of oral mucositis is scored daily for a specified period. The scoring is based on the degree of erythema, ulceration, and tissue damage.
-
Endpoint: The primary endpoint is the duration of severe oral mucositis (e.g., a score of 3 or higher on a 5-point scale).
Ruxolitinib - Murine Dermatitis Model
-
Animal Model: IL-33 transgenic mice, which spontaneously develop atopic dermatitis-like symptoms.
-
Treatment: Topical application of 1.5% ruxolitinib cream or vehicle control.
-
Assessment: Dermatitis severity is scored based on skin thickening and other clinical signs. Itch-related scratching behavior is also quantified.
-
Endpoint: Reduction in dermatitis score and scratching behavior compared to the vehicle control group.
STING Agonist - In Vivo Tumor Model
-
Animal Model: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma in BALB/c mice).
-
Treatment: Intratumoral injection of a STING agonist (e.g., IMSA101 or E7766) alone or in combination with other immunotherapies like checkpoint inhibitors.
-
Assessment: Tumor growth is monitored over time. Immune cell infiltration into the tumor is analyzed by flow cytometry or immunohistochemistry. Systemic cytokine levels are measured in the serum.
-
Endpoint: Inhibition of tumor growth, increased survival, and evidence of an anti-tumor immune response.
IDO1 Inhibitor - In Vitro Cellular Assay
-
Cell Line: Human cervical cancer cell line (HeLa) or other IDO1-expressing cells.
-
Assay: Cells are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The cells are then treated with varying concentrations of an IDO1 inhibitor (e.g., Linrodostat).
-
Measurement: The concentration of kynurenine in the cell culture supernatant is measured using LC-MS/MS.
-
Endpoint: The IC50 value, representing the concentration of the inhibitor required to reduce kynurenine production by 50%.
Avutometinib - Xenograft Tumor Model
-
Animal Model: Immunodeficient mice (e.g., nude mice) bearing xenografts of human cancer cell lines with known MAPK pathway mutations (e.g., KRAS-mutant colorectal cancer).
-
Treatment: Oral administration of Avutometinib, either as a single agent or in combination with other targeted therapies.
-
Assessment: Tumor volume is measured regularly. Pharmacodynamic markers, such as the phosphorylation levels of MEK and ERK in tumor tissue, can be assessed by western blotting or immunohistochemistry.
-
Endpoint: Inhibition of tumor growth and target engagement as evidenced by reduced phosphorylation of downstream signaling molecules.
Experimental Workflow: Preclinical Evaluation of an Immunomodulator
Caption: A generalized workflow for the preclinical development of a novel immunomodulator.
Conclusion
This compound presents a novel immunomodulatory strategy by targeting the intracellular adapter protein p62, leading to a balanced innate immune response that favors inflammation resolution and tissue repair. This mechanism has shown promise in the challenging clinical setting of severe oral mucositis. In comparison, novel immunomodulators like JAK inhibitors, STING agonists, IDO1 inhibitors, and RAF/MEK inhibitors offer a diverse range of mechanisms targeting key signaling pathways in both innate and adaptive immunity.
While direct head-to-head comparisons are limited, this guide provides a framework for evaluating the relative strengths and potential applications of these different approaches. The choice of an appropriate immunomodulator will ultimately depend on the specific disease context, the desired immunological outcome, and the safety profile of the agent. The continued exploration of these and other novel immunomodulators holds significant promise for advancing the treatment of a wide array of human diseases.
References
- 1. This compound modulates innate immune response through binding to p62 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.soligenix.com [ir.soligenix.com]
- 3. ir.soligenix.com [ir.soligenix.com]
- 4. This compound: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. This compound: A Novel Innate Defense Regulator Demonstrating a Significant and Consistent Reduction in the Duration of Oral Mucositis in Preclinical Data and a Randomized, Placebo-Controlled Phase 2a Clinical Study - BioModels [biomodels.com]
- 7. This compound: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.soligenix.com [ir.soligenix.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruxolitinib Cream Has Dual Efficacy on Pruritus and Inflammation in Experimental Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. targetedonc.com [targetedonc.com]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. researchgate.net [researchgate.net]
- 17. pure.skku.edu [pure.skku.edu]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Verastem Oncology Announces Publication of the Primary Results from the Phase 2 RAMP 201 Trial of Avutometinib in Combination with Defactinib in Patients with Recurrent Low-Grade Serous Ovarian Cancer in the Journal of Clinical Oncology | Verastem, Inc. [investor.verastem.com]
- 28. Verastem Oncology Presents Positive Updated RAMP 201 Data for Avutometinib and Defactinib Combination in Recurrent Low-Grade Serous Ovarian Cancer at the International Gynecologic Cancer Society (IGCS) 2024 Annual Meeting | Verastem, Inc. [investor.verastem.com]
- 29. onclive.com [onclive.com]
- 30. targetedonc.com [targetedonc.com]
A Head-to-Head Comparison of Dusquetide and Other Mucositis Therapies
For Researchers, Scientists, and Drug Development Professionals
Oral mucositis remains a significant and debilitating side effect of cancer therapies, impacting patient quality of life and treatment continuity. This guide provides an objective comparison of Dusquetide, an investigational Innate Defense Regulator, with other established and emerging therapies for mucositis. The following sections detail the mechanisms of action, preclinical and clinical efficacy, and experimental protocols of these treatments, supported by quantitative data and pathway visualizations.
Mechanism of Action and Signaling Pathways
The therapies discussed employ distinct mechanisms to mitigate mucositis, targeting different stages of its pathogenesis.
This compound (SGX942) is a first-in-class Innate Defense Regulator (IDR) that modulates the innate immune response. Unlike therapies that broadly suppress inflammation, this compound recalibrates the immune response to injury by binding to the intracellular adapter protein p62 (sequestosome-1). This interaction shifts the signaling cascade from a pro-inflammatory to a pro-healing state, characterized by reduced inflammatory cytokine production and enhanced tissue repair and anti-infective activities.[1][2][3]
Palifermin (Kepivance®) is a recombinant human keratinocyte growth factor (KGF) that stimulates the proliferation and differentiation of epithelial cells.[4] By binding to the KGF receptor (KGFR) on epithelial cells, Palifermin promotes the growth of the mucosal lining, making it more resilient to the damaging effects of chemotherapy and radiation.[4]
Amifostine (Ethyol®) is a cytoprotective prodrug that is converted to its active metabolite, WR-1065, in tissues. WR-1065 is a scavenger of free radicals generated by radiation and chemotherapy, thereby protecting normal cells from damage.[5]
Benzydamine Hydrochloride (Difflam®) is a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. It is thought to work by inhibiting the synthesis of pro-inflammatory prostaglandins.[6][7]
Caphosol® is a supersaturated calcium phosphate rinse that mimics natural saliva. It is believed to work by restoring the ionic balance in the oral cavity, lubricating the mucosa, and providing calcium and phosphate ions to aid in the healing of damaged tissues.[8][9]
Preclinical Data Summary
| Therapy | Animal Model | Key Findings | Reference |
| This compound | Hamster cheek pouch (radiation-induced mucositis) | Reduced duration of severe mucositis by approximately 50%. | [4][10] |
| Mouse (chemotherapy-induced mucositis) | Reduced duration of oral mucositis by approximately 50%. | [4][10] | |
| Palifermin | Mouse (radiation-induced mucositis) | Increased the radiation dose required to induce ulceration (ED50) from 11.5 Gy to ~19 Gy. | [8] |
| Mouse (chemoradiation-induced mucositis) | Increased radiation tolerance in combination with cisplatin and/or 5-fluorouracil. | [8] |
Clinical Data Summary
| Therapy | Phase | Patient Population | Key Findings | Reference |
| This compound (SGX942) | Phase 3 (DOM-INNATE) | Head and Neck Cancer (Chemoradiation) | ITT Population: 56% reduction in median duration of SOM (18 days placebo vs. 8 days SGX942), not statistically significant. Per-Protocol Population: 50% reduction in median duration of SOM (18 days placebo vs. 9 days SGX942), p=0.049. | [6][11][12] |
| Phase 2 | Head and Neck Cancer (Chemoradiation) | 50% reduction in median duration of SOM (18 days placebo vs. 9 days SGX942). | [13] | |
| Palifermin (Kepivance®) | Phase 3 | Hematologic Malignancies (High-dose Chemo/Radiation + HSCT) | Reduced incidence of severe (Grade 3/4) mucositis (98% placebo vs. 63% palifermin), p<0.001. Reduced median duration of severe mucositis by 3 days. | [14] |
| Phase 3 | Head and Neck Cancer (Post-op Chemoradiation) | Reduced incidence of severe mucositis (67% placebo vs. 51% palifermin), p=0.027. Reduced mean duration of severe mucositis from 22 to 4.5 days. | [15] | |
| Amifostine (Ethyol®) | Meta-analysis (17 trials) | Head and Neck Cancer (Radiotherapy) | Significantly reduced risk of Grade 3-4 mucositis (RR 0.72), particularly in patients receiving radiotherapy alone. | [16] |
| Prospective Registry | Head and Neck Cancer (Radiotherapy or Chemoradiation) | Incidence of Grade 3/4 mucositis was 25.7% with RT alone and 32.7% with CRT, lower than historical rates of >70%. | [17] | |
| Benzydamine HCl (Difflam®) | Randomized, Double-Blind, Placebo-Controlled | Head and Neck Cancer (Conventional Radiotherapy) | Significantly reduced erythema and ulceration by ~30% (p=0.006). More patients remained ulcer-free (33% vs. 18% placebo), p=0.037. | [1][18] |
| Caphosol® | Phase 2 | Sarcoma (Doxorubicin-based Chemotherapy) | Trend for less severe OM (Grade >3: 29% Caphosol vs. 43% control, p=0.43). | [19] |
| Retrospective Case Series | Solid Tumors (Chemotherapy) | 4 patients with Grade 3 mucositis resolved in an average of 4 days. 15 patients with Grade 2 mucositis reverted to Grade 0 in an average of 3.5 days. | [20] |
Experimental Protocols
This compound (SGX942) - Phase 3 DOM-INNATE Trial
-
Objective: To assess the efficacy of SGX942 compared to placebo in decreasing the duration of severe oral mucositis in patients receiving chemoradiation for head and neck cancer.[21]
-
Study Design: A pivotal, double-blind, randomized, placebo-controlled, multinational study.[21]
-
Patient Population: 268 patients with squamous cell carcinoma of the oral cavity and oropharynx scheduled to receive a minimum total cumulative radiation dose of 55 Gy with concomitant cisplatin.[22]
-
Intervention: 1.5 mg/kg SGX942 or placebo administered as a 4-minute IV infusion twice per week, starting within 3 days of initiating radiation therapy and continuing for two weeks after its completion.[21]
-
Primary Endpoint: Median duration of severe oral mucositis (WHO Grade ≥3).[21]
Palifermin (Kepivance®) - Pivotal Phase 3 Trial (Hematologic Malignancies)
-
Objective: To evaluate the efficacy of palifermin in reducing the incidence and duration of severe oral mucositis in patients undergoing hematopoietic stem cell transplantation (HSCT).[11]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[11]
-
Patient Population: 212 patients with hematologic malignancies undergoing myeloablative chemotherapy and total body irradiation followed by autologous HSCT.[13]
-
Intervention: Palifermin (60 µg/kg/day) or placebo administered intravenously for three consecutive days before and three consecutive days after HSCT.[11]
-
Primary Endpoint: Incidence of WHO Grade 3 or 4 oral mucositis.[13]
Amifostine (Ethyol®) - Randomized Controlled Trial
-
Objective: To determine the prophylactic properties of amifostine against acute toxicities from radiochemotherapy in patients with head-and-neck cancer.[3]
-
Study Design: A randomized trial.[3]
-
Patient Population: 50 patients with head-and-neck cancer.[3]
-
Intervention: Amifostine (300 mg/m²) or control, administered 15-30 minutes before radiotherapy for 6-7.5 weeks, alongside carboplatin.[3]
-
Primary Endpoint: Grading of acute and late nonhematologic toxicities (mucositis, dysphagia, xerostomia).[3]
Benzydamine Hydrochloride - Randomized, Double-Blind, Placebo-Controlled Trial
-
Objective: To evaluate the safety and efficacy of 0.15% benzydamine oral rinse in preventing or decreasing radiation-induced oral mucositis.[18]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[18]
-
Patient Population: Patients with head and neck carcinoma undergoing conventional radiotherapy.[18]
-
Intervention: 0.15% benzydamine oral rinse or placebo, 15 mL rinse for 2 minutes, 4-8 times daily before, during, and for 2 weeks after radiotherapy.[18]
-
Primary Endpoint: Reduction in erythema and ulceration.[18]
Caphosol® - Phase 2 Trial (Sarcoma)
-
Objective: To evaluate the preliminary efficacy of Caphosol in preventing oral mucositis in sarcoma patients receiving doxorubicin-based chemotherapy.[19]
-
Study Design: A randomized study with a crossover to palifermin for severe oral mucositis.[19]
-
Patient Population: 30 patients with sarcoma.[19]
-
Intervention: Caphosol oral rinse or baking soda (control) five times daily from the initiation of chemotherapy.[19]
-
Primary Endpoint: Incidence of Grade >2 and Grade >3 oral mucositis.[19]
Conclusion
The landscape of mucositis therapies is evolving, with a range of options targeting different aspects of its pathophysiology. This compound, with its novel mechanism of modulating the innate immune response, has shown clinically meaningful, though not always statistically significant, reductions in the duration of severe oral mucositis in a challenging patient population. Palifermin has demonstrated robust efficacy, particularly in the setting of hematopoietic stem cell transplantation. Amifostine and Benzydamine hydrochloride offer benefits in specific radiotherapy contexts. Caphosol provides a supportive care option with a favorable safety profile.
The choice of therapy will depend on the specific clinical scenario, including the type of cancer, the nature of the anti-cancer treatment, and the patient's overall health status. The data presented in this guide are intended to provide a foundation for informed decision-making and to stimulate further research into the optimal management of this debilitating condition.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Palifermin Decreases Severe Oral Mucositis of Patients Undergoing Postoperative Radiochemotherapy for Head and Neck Cancer: A Randomized, Placebo-C... [en-cancer.fr]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. langendorff-stiftung.de [langendorff-stiftung.de]
- 6. A Phase 3, Randomized, Double-blind, Placebo-controlled Study to Evaluate the Efficacy and Safety of Weekly Doses of Palifermin (Recombinant Human Keratinocyte Growth Factor, rHuKGF) for the Reduction of Oral Mucositis in Subjects with Advanced Head and Neck Cancer (HNC) Receiving Radiotherapy with Concurrent Chemotherapy (RT/CT) | Dana-Farber Cancer Institute [dana-farber.org]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. This compound: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palifermin for management of treatment-induced oral mucositis in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction of radiochemotherapy-induced early oral mucositis by recombinant human keratinocyte growth factor (palifermin): experimental studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Palifermin for oral mucositis after intensive therapy for hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. researchgate.net [researchgate.net]
- 16. Review of Preclinical Studies on Treatment of Mucositis and Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment of Active Mucositis With Caphosol (Calcium Phosphate): A Retrospective Case-Series - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caphosol for the Reduction of Mucositis in Patients Receiving Radiation Therapy for Head and Neck Cancer | Clinical Research Trial Listing [centerwatch.com]
- 19. Frontiers | Phase IV study on the use of benzydamine mouthwash in radiation-induced oral mucositis in patients with head and neck cancer [frontiersin.org]
- 20. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]
- 21. Soligenix Initiates Pivotal Phase 3 Clinical Trial of SGX942 (this compound) for the Treatment of Oral Mucositis in Head and Neck Cancer Patients [prnewswire.com]
- 22. targetedonc.com [targetedonc.com]
Validating the Role of p62 in Dusquetide's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dusquetide, a first-in-class Innate Defense Regulator (IDR), and its therapeutic effects mediated through the scaffold protein p62 (also known as sequestosome-1 or SQSTM1). We will delve into the experimental data validating this interaction, compare this compound's performance with alternative therapies, and provide detailed experimental protocols for key validation assays.
This compound is a synthetic peptide that modulates the innate immune response by binding to the ZZ domain of p62.[1][2] This interaction influences downstream signaling pathways, leading to anti-inflammatory, anti-infective, and tissue-healing responses.[3] This guide will objectively present the data supporting the role of p62 in this compound's mechanism of action and its therapeutic potential.
Data Presentation: Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data from clinical trials of this compound and its alternatives in relevant indications.
Table 1: Clinical Trial Performance of this compound in Severe Oral Mucositis (SOM) in Head and Neck Cancer Patients
| Clinical Trial | Treatment Group | N | Primary Endpoint: Median Duration of SOM (days) | p-value | Key Secondary Endpoint Results | Citation(s) |
| Phase 2 (IDR-OM-01) | This compound (1.5 mg/kg) | 111 (total) | 9 | 0.099 | 50% reduction in median duration of SOM vs. placebo. In high-risk patients, a 67% reduction was observed. | [4][5][6] |
| Placebo | 18 | [4][6] | ||||
| Phase 3 (DOM-INNATE) | This compound (1.5 mg/kg) | 268 (total) | 8 | Not Statistically Significant | 56% reduction in median duration of SOM vs. placebo. | [3][7][8] |
| Placebo | 18 | In the per-protocol population, a statistically significant 50% reduction in SOM duration was observed (9 days vs. 18 days, p=0.049). | [3][8] |
Table 2: Comparative Efficacy of this compound vs. Palifermin in Severe Oral Mucositis (SOM) in Head and Neck Cancer Patients
| Therapeutic Agent | Mechanism of Action | Key Efficacy in SOM | Citation(s) |
| This compound | Binds to the ZZ domain of p62, modulating innate immune responses. | In a Phase 3 trial, reduced median duration of SOM by 56% (8 days vs. 18 days for placebo), though not statistically significant in the intent-to-treat population. Showed a statistically significant 50% reduction in the per-protocol population. | [3][8] |
| Palifermin (Keratinocyte Growth Factor) | A recombinant human keratinocyte growth factor that stimulates epithelial cell growth and repair. | In a randomized, placebo-controlled trial, reduced the incidence of severe oral mucositis (WHO grades 3-4) to 51% compared to 67% in the placebo group (p=0.027). It also decreased the median duration of SOM (4.5 days vs. 22.0 days). | [9] |
Table 3: Efficacy of Apremilast for Oral Ulcers in Behçet's Disease
| Therapeutic Agent | Mechanism of Action | Key Efficacy in Oral Ulcers | Citation(s) |
| Apremilast (Otezla®) | A phosphodiesterase 4 (PDE4) inhibitor that modulates inflammatory pathways. | In the RELIEF Phase 3 trial, the Area Under the Curve for the total number of oral ulcers over 12 weeks was significantly lower with apremilast (129.54) compared to placebo (222.14) (p < 0.0001). The complete response rate (oral ulcer-free) at week 12 was 53% for apremilast vs. 22.3% for placebo. | [10][11] |
Table 4: Other p62 Modulators in Development
| Compound | Mechanism of Action | Therapeutic Area | Development Stage | Citation(s) |
| Verteporfin | Inhibits autophagy by targeting p62 protein. | Prostate Cancer | Preclinical | [12] |
| K67 | Selective inhibitor of the interaction between Keap1 and phosphorylated p62. | Hepatocellular Carcinoma | Preclinical | [13] |
| PTX80 | Antagonist of p62. | Colorectal Cancer | Preclinical | [13] |
| XRK3F2 | Inhibitor of the p62-ZZ domain. | Research Tool | Preclinical | [13] |
Experimental Protocols
Detailed methodologies for key experiments to validate the role of p62 in this compound's therapeutic effects are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
1. Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-p62 Interaction
This protocol outlines the steps to confirm the physical interaction between this compound and p62 in a cellular context.
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T or RAW264.7 macrophages) to 80-90% confluency.
-
Treat cells with this compound at the desired concentration and for the specified duration.
-
Wash cells with ice-cold PBS and lyse them with a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) containing protease and phosphatase inhibitors.
-
Incubate the cell lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a fresh tube.
-
Add a primary antibody against p62 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for this compound (if available) or an antibody against a tag on a modified this compound molecule. Also, probe for p62 as a positive control for the immunoprecipitation.
-
2. Western Blotting for Phosphorylated p38 MAPK
This protocol is for detecting the activation of downstream signaling pathways, such as p38 MAPK phosphorylation, following this compound treatment.
-
Sample Preparation:
-
Culture and treat cells with this compound as described in the Co-IP protocol.
-
Lyse the cells in a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38) overnight at 4°C.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to visualize key concepts related to this compound and p62.
Caption: this compound binds to the ZZ domain of p62, modulating downstream signaling for therapeutic effects.
Caption: Experimental workflow to validate the interaction between this compound and p62.
Caption: Logical validation of this compound's therapeutic effects through its interaction with p62.
References
- 1. This compound: A novel innate defense regulator demonstrating a significant and consistent reduction in the duration of oral mucositis in preclinical data and a randomized, placebo-controlled phase 2a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.soligenix.com [ir.soligenix.com]
- 3. targetedonc.com [targetedonc.com]
- 4. This compound: Reduction in oral mucositis associated with enduring ancillary benefits in tumor resolution and decreased mortality in head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soligenix reports positive interim results of Phase II trial of SGX942 to treat severe oral mucositis - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. Soligenix Initiates Pivotal Phase 3 Clinical Trial of SGX942 (this compound) for the Treatment of Oral Mucositis in Head and Neck Cancer Patients [prnewswire.com]
- 7. Soligenix Announces Topline Results from its Phase 3 Clinical Trial of SGX942 for the Treatment of Oral Mucositis in Head and Neck Cancer Patients - BioSpace [biospace.com]
- 8. soligenix.com [soligenix.com]
- 9. researchgate.net [researchgate.net]
- 10. otezlapro.com [otezlapro.com]
- 11. community.the-hospitalist.org [community.the-hospitalist.org]
- 12. p62 as a therapeutic target for inhibition of autophagy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Dusquetide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial, step-by-step guidance on the safe handling, personal protective equipment (PPE), and disposal of Dusquetide (also known as SGX942). Adherence to these protocols is essential to ensure personnel safety and maintain the integrity of the product.
Personal Protective Equipment (PPE)
When handling this compound, full personal protective equipment is required to prevent inhalation, skin, and eye contact.[1] The following table summarizes the necessary PPE.
| Equipment | Specifications | Purpose |
| Respiratory Protection | Self-contained breathing apparatus | To be used in case of fire or inadequate ventilation to avoid breathing vapors, mist, dust, or gas.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes | To prevent skin exposure. Contaminated clothing and shoes should be removed immediately.[1] |
Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of this compound, which is a peptide.
Storage of Lyophilized this compound:
-
Temperature: Store in a cool, dry place, ideally between -20°C and -80°C for long-term storage to prevent degradation.
-
Environment: Keep in a tightly sealed container to avoid moisture absorption.
Handling Procedure:
-
Before use, allow the vial to equilibrate to room temperature to reduce moisture uptake.
-
Work in a clean, controlled environment, such as a laminar flow hood, to minimize contamination.
-
Use clean, sterile tools and equipment.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures immediately.[1]
| Exposure Route | Immediate Action |
| Inhalation | Relocate to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Eye Contact | Remove contact lenses if present. Flush eyes immediately with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Promptly call a physician. |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Get medical attention. |
Accidental Release: In case of a spill, use full personal protective equipment.[1] Avoid breathing vapors, mist, or gas and ensure adequate ventilation.[1] Prevent further leakage and keep the product away from drains or water courses.[1]
Disposal Plan
This compound and its containers must be disposed of as chemical waste in accordance with institutional and local regulations. Never dispose of peptides in the regular trash or down the drain due to potential environmental and health risks.
Disposal Protocol:
-
Segregation: Collect this compound waste separately from other laboratory waste.
-
Containerization: Place waste in a clearly labeled, sealed container suitable for chemical waste.
-
Consultation: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal service for specific disposal procedures.
Visual Guides
The following diagrams illustrate the essential workflows for safe handling and emergency response.
Caption: A workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
